Coronastat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H29F3N3NaO8S |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-[[3-(trifluoromethyl)phenyl]methoxycarbonylamino]pentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H30F3N3O8S.Na/c1-12(2)8-16(28-21(32)36-11-13-4-3-5-15(9-13)22(23,24)25)19(30)27-17(20(31)37(33,34)35)10-14-6-7-26-18(14)29;/h3-5,9,12,14,16-17,20,31H,6-8,10-11H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t14-,16-,17-,20?;/m0./s1 |
InChI Key |
KOKDRBNCVDMTCL-OPOLGWMESA-M |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC(=CC=C2)C(F)(F)F.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC(=CC=C2)C(F)(F)F.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Coronastat (NK01-63)?
An In-Depth Technical Guide to the Mechanism of Action of Coronastat (NK01-63)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as NK01-63) is a potent, small-molecule antiviral agent that has demonstrated significant inhibitory activity against SARS-CoV-2, the causative agent of COVID-19. Developed as an analogue of the broad-spectrum coronavirus protease inhibitor GC-376, this compound exhibits optimized drug-like properties, positioning it as a promising candidate for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This viral enzyme is critical for the replication of coronaviruses.[1][2][3]
The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual non-structural proteins (nsps) to form a functional replication-transcription complex. 3CLpro is responsible for the majority of these proteolytic cleavages. By inhibiting 3CLpro, this compound effectively blocks the viral replication cycle, preventing the maturation of essential viral proteins.[1][2]
This compound acts as a covalent inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro. This irreversible binding inactivates the enzyme, leading to a complete shutdown of its proteolytic activity.
Signaling Pathway Diagram
References
- 1. Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Coronastat (NK01-63): A Deep Dive into its Discovery and Synthesis as a Potent SARS-CoV-2 3CL Protease Inhibitor
New York, NY – November 13, 2025 – This technical guide provides an in-depth overview of the discovery and synthesis of Coronastat (NK01-63), a potent small molecule inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical development of novel antiviral therapeutics.
This compound (NK01-63) emerged from a structure-based drug design program aimed at optimizing the known coronavirus protease inhibitor, GC376. The research, spearheaded by Liu et al. and published in Nature Communications, identified NK01-63 as a promising candidate for the treatment of COVID-19 due to its enhanced potency and pan-coronavirus activity.[1] This guide will detail the scientific journey from the initial lead compound to the development of this compound, including its mechanism of action, synthesis, and key experimental data.
Discovery and Mechanism of Action
The discovery of this compound was rooted in the urgent need for effective antiviral agents against SARS-CoV-2. The 3CL protease is a critical enzyme in the life cycle of the virus, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription. Inhibition of this protease effectively halts the viral life cycle, making it a prime target for antiviral drug development.
This compound is an analog of GC376, a previously identified inhibitor of feline infectious peritonitis virus protease.[2] Through a process of structure-based optimization, researchers modified the GC376 scaffold to improve its binding affinity and inhibitory activity against the SARS-CoV-2 3CL protease.[1][3] Co-crystal structures of various analogs, including NK01-63, in complex with the 3CL protease provided crucial insights into the structure-activity relationships, guiding the design of more potent inhibitors.[4]
The mechanism of action of this compound involves the covalent inhibition of the catalytic cysteine residue (Cys145) in the active site of the 3CL protease. This irreversible binding prevents the enzyme from processing the viral polyproteins, thereby arresting viral replication.
Signaling Pathway: SARS-CoV-2 Replication and 3CL Protease Inhibition
The following diagram illustrates the role of the 3CL protease in the SARS-CoV-2 replication cycle and the point of intervention by this compound.
Synthesis Process
While the primary research article by Liu et al. outlines the discovery and evaluation of this compound, detailed step-by-step synthesis protocols are often found in the supplementary information of such publications or in related patents. At the time of this writing, a specific, publicly available, detailed synthesis protocol for NK01-63 has not been located in the immediate search results. However, the synthesis of GC376 and its analogs generally involves peptide coupling reactions. The general workflow for the synthesis of such peptidyl inhibitors is depicted below.
General Synthesis Workflow
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (NK01-63) and its parent compound, GC376, as reported in the primary literature.
Table 1: In Vitro 3CL Protease Inhibition
| Compound | SARS-CoV-2 3CLpro IC50 (nM)[4] | Cathepsin L IC50 (nM)[4] |
| This compound (NK01-63) | 16 | 6 |
| GC376 | 35 | 0.33 |
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | Cell Line | Antiviral EC50 (nM) | Antiviral EC90 (nM) |
| This compound (NK01-63) | Huh-7ACE2+TMPRSS2 | 146[4] | - |
| Caco-2 | - | 81[4] | |
| GC376 | Huh-7ACE2+TMPRSS2 | 146[4] | - |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments for the evaluation of this compound.
SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of the 3CL protease.
Principle: A fluorogenic peptide substrate containing a cleavage site for the 3CL protease is used. The substrate is flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the 3CL protease, the reporter is separated from the quencher, resulting in an increase in fluorescence.
Protocol Outline:
-
Recombinant SARS-CoV-2 3CL protease is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader at specific excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.
Antiviral Activity Assay (Cell-based)
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6, Huh-7, Caco-2) are treated with the test compound and then infected with the virus. The extent of viral replication is measured, typically by quantifying viral RNA or by assessing the virus-induced cytopathic effect (CPE).
Protocol Outline:
-
A monolayer of host cells is seeded in a multi-well plate.
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period, the antiviral effect is quantified. This can be done by:
-
qRT-PCR: Measuring the amount of viral RNA in the cell lysate or supernatant.
-
CPE Assay: Visually scoring the degree of cell death or staining the remaining viable cells with a dye (e.g., crystal violet).
-
-
The EC50 value (the concentration of the compound that reduces viral replication or CPE by 50%) is calculated.
-
A cytotoxicity assay is also performed in parallel on uninfected cells to determine the CC50 (the concentration of the compound that causes 50% cell death) to assess the selectivity index (CC50/EC50).
Experimental Workflow Diagram
Conclusion
This compound (NK01-63) represents a significant advancement in the development of small molecule inhibitors targeting the SARS-CoV-2 3CL protease. Through a rational, structure-based design approach, researchers have successfully optimized a known scaffold to produce a highly potent and pan-coronavirus inhibitor. The data presented in this guide underscore the potential of this compound as a candidate for further preclinical and clinical development in the ongoing effort to combat COVID-19 and future coronavirus outbreaks. Further research to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. NK01-63 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Coronastat: A Technical Whitepaper on the Inhibition of SARS-CoV-2 3CL Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of effective antiviral therapeutics. A primary target for antiviral drug design is the 3CL protease (3CLpro), also known as the main protease (Mpro). This viral enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[1][2] Inhibition of 3CLpro effectively halts viral maturation. This whitepaper provides a detailed technical overview of Coronastat (also known as NK01-63), a potent inhibitor of the SARS-CoV-2 3CL protease.[3][4][5] this compound has emerged as an optimized lead compound with significant potential for the treatment of COVID-19.[3]
Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic dyad of the SARS-CoV-2 3CL protease.[3][5] The 3CL protease is a cysteine protease, and its activity is fundamental to the processing of the viral polyproteins translated from the viral RNA genome. By inhibiting this enzyme, this compound blocks the maturation of non-structural proteins essential for the formation of the viral replication-transcription complex, thereby suppressing viral replication.[3]
dot
Caption: Mechanism of SARS-CoV-2 3CL Protease Inhibition by this compound.
Quantitative Efficacy Data
This compound has demonstrated potent and consistent inhibitory activity against SARS-CoV-2 in various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Antiviral Potency of this compound (NK01-63) against SARS-CoV-2 [3]
| Cell Line | Parameter | Value |
| Huh-7ACE2+TMPRSS2 | EC50 | 146 nM |
| Caco-2 | EC90 | 81 nM |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. EC90 (90% effective concentration): The concentration of a drug that is required for 90% of the maximum effect in vitro.
Table 2: Inhibitory Activity of this compound (NK01-63) against Human Proteases [3]
| Protease | IC50 (µM) |
| Cathepsin B | 1.1 |
| Cathepsin K | 0.04 |
| Cathepsin L | 0.006 |
| Cathepsin S | 0.03 |
| Caspase 8 | 18 |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
The data indicates that while this compound is a potent inhibitor of the SARS-CoV-2 3CL protease, it also exhibits high potency against human Cathepsin L.[3] Cathepsin L is involved in the endosomal entry pathway of SARS-CoV-2 by activating the viral spike protein.[3] This dual-target activity could contribute to its overall antiviral efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the efficacy of 3CL protease inhibitors like this compound.
SARS-CoV-2 3CL Protease Enzymatic Assay
This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant 3CL protease.[2][6]
Materials:
-
Recombinant SARS-CoV-2 3CL Protease (e.g., from BPS Bioscience, Cat #: 100707)[6]
-
Fluorescently labeled peptide substrate for 3CL protease (e.g., from BPS Bioscience, Cat #: 79952)[6]
-
Assay Buffer (e.g., from BPS Bioscience, Cat #: 79956)[6]
-
Test compound (this compound) dissolved in DMSO
-
1536-well black, solid bottom plates (e.g., Greiner Bio-one, Cat #: 782076)[6]
-
Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 460 nm)[6]
Procedure: [6]
-
Dispense 2 µL of 3CL protease solution into the wells of a 1536-well plate. As a negative control, dispense 2 µL of assay buffer without the enzyme into designated wells.
-
Transfer 23 nL of the test compound (this compound) at various concentrations in DMSO to the assay plate. For the positive control, add DMSO without the compound.
-
Centrifuge the plate at 1000 rpm for 2 minutes and incubate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by dispensing 2 µL of the 3CL protease substrate to all wells.
-
Centrifuge the plate again at 1000 rpm for 2 minutes and incubate for 3 hours at room temperature.
-
Measure the fluorescence intensity using a plate reader at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Normalize the data to the enzyme activity in the presence of DMSO (0% inhibition) and the absence of the enzyme (-100% inhibition).
-
Fit the resulting percent inhibition data to a sigmoidal dose-response curve to determine the IC50 value.[6]
dot
Caption: Experimental Workflow for 3CL Protease Enzymatic Assay.
Cell-Based SARS-CoV-2 Antiviral Assay
This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context.
Materials:
-
Vero E6 or other susceptible cell lines (e.g., Huh-7ACE2+TMPRSS2, Caco-2)[1][3]
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, reagents for RT-qPCR, or antibodies for in-cell ELISA)
Procedure (Cytopathic Effect - CPE - Assay as an example):
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and untreated infected controls.
-
Incubate the plates for a period sufficient to observe cytopathic effects (typically 48-72 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with crystal violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated infected control and determine the EC50 value.
dot
Caption: Workflow for a Cell-Based Antiviral (CPE) Assay.
Conclusion
This compound (NK01-63) is a potent inhibitor of the SARS-CoV-2 3CL protease with significant antiviral activity demonstrated in cellular models. Its dual action of inhibiting both the viral protease and the host cell entry factor, Cathepsin L, makes it a compelling candidate for further preclinical and clinical development as a treatment for COVID-19. The detailed protocols provided in this whitepaper offer a foundation for the continued investigation and evaluation of this compound and other novel 3CL protease inhibitors.
References
- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structural Biology of Coronastat Binding to the SARS-CoV-2 Main Protease (Mpro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and biochemical interactions between Coronastat (also known as NK01-63) and the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. Understanding this interaction at a molecular level is paramount for the development of effective antiviral therapeutics against COVID-19 and future coronavirus outbreaks.
Introduction to SARS-CoV-2 Mpro and this compound
The main protease (Mpro), also referred to as 3C-like protease (3CLpro), is an essential enzyme for SARS-CoV-2 replication.[1][2] It functions by cleaving the viral polyproteins pp1a and pp1ab at eleven specific sites, releasing functional non-structural proteins that are vital for viral replication and transcription.[1][3] Due to its critical role and high conservation across coronaviruses, Mpro is a prime target for antiviral drug development.[2][4]
This compound (NK01-63) is a potent, α-ketoamide-based covalent inhibitor of SARS-CoV-2 Mpro.[1] It was developed as an analog of GC376 and demonstrates high selectivity for Mpro over human proteases like chymotrypsin.[1] Covalent inhibitors like this compound form a stable bond with a key residue in the enzyme's active site, leading to prolonged and effective inhibition of its activity.[4]
Mechanism of Mpro Inhibition by this compound
This compound functions as a reversible covalent inhibitor.[4][5] The inhibitory mechanism involves the α-ketoamide "warhead" of the molecule, which is susceptible to nucleophilic attack.[4] The catalytic dyad of Mpro, consisting of Cysteine-145 (Cys145) and Histidine-41 (His41), is central to its proteolytic activity.[2] His41 deprotonates the thiol group of Cys145, activating it for a nucleophilic attack on the substrate. In the presence of this compound, the activated Cys145 thiolate attacks the electrophilic carbon of the α-ketoamide group, forming a reversible covalent hemithioacetal bond. This covalent modification of the active site blocks substrate access and inactivates the enzyme, thereby halting viral polyprotein processing.[2]
Quantitative Analysis of this compound-Mpro Interaction
The efficacy of an inhibitor is quantified by several key parameters, including its half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50) in cell-based assays, and its inhibition constant (Ki). The following table summarizes the available quantitative data for this compound (NK01-63).
| Parameter | Value | Cell Line | Notes | Reference |
| EC50 | 146 nM | Huh-7 | Antiviral potency in human cells. | [1] |
| EC50 | < 100 nM | Huh-7 | Effective against human coronaviruses OC43 and 229E. | [1] |
Note: Specific IC50 and Ki values for this compound were not detailed in the provided search results, but related α-ketoamide inhibitors show activity in the nanomolar range.[1]
Structural Basis of this compound Binding to Mpro
The crystal structure of SARS-CoV-2 Mpro reveals a homodimer with each protomer consisting of three domains. The active site is a cleft located between Domain I and Domain II.[1][3] This site is further divided into subsites (S1', S1, S2, S4) that accommodate the inhibitor's corresponding chemical moieties (P1', P1, P2, P4).[1]
While a specific crystal structure for this compound (NK01-63) was not explicitly detailed in the search results, the binding mode can be inferred from structures of Mpro complexed with similar α-ketoamide and peptidomimetic inhibitors.
-
Covalent Interaction: The primary interaction is the covalent bond formed between the Sγ atom of Cys145 and the inhibitor's warhead.[6]
-
S1' Subsite: The P1' segment of the inhibitor forms a crucial interaction with the Cys145 residue.[1]
-
S1 Subsite: The P1 Gln-mimicking group of the inhibitor fits into the S1 pocket, forming hydrogen bonds with conserved residues such as His163.[7]
-
S2 Subsite: This hydrophobic pocket accommodates large hydrophobic residues from the inhibitor, often involving π-π stacking interactions.[1]
-
Oxyanion Hole: The inhibitor's carbonyl oxygen is stabilized by hydrogen bonds from the backbone amides of Gly143, Ser144, and Cys145, which form the oxyanion hole.
Experimental Protocols
The characterization of the this compound-Mpro interaction relies on a suite of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
This protocol outlines a general procedure for obtaining purified Mpro, often with a cleavable N-terminal tag (e.g., His-SUMO) to enhance solubility and facilitate purification.[8]
-
Transformation: A plasmid containing the Mpro gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).[9]
-
Cell Culture: Cells are grown in a rich medium (e.g., YT) at 37°C until they reach an optimal density (OD600 of ~0.8).[9]
-
Protein Expression: Mpro expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and cells are incubated at a lower temperature (e.g., 16-20°C) overnight to improve protein folding.[9]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication on ice.[8]
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed to remove non-specifically bound proteins, and the His-tagged Mpro is eluted using a buffer containing imidazole.[8]
-
Tag Cleavage and Polishing: The affinity tag is cleaved by a specific protease (e.g., SUMO protease). A second Ni-NTA step is performed to remove the cleaved tag and protease.
-
Size-Exclusion Chromatography (SEC): The protein is further purified using a gel filtration column to separate Mpro dimers from aggregates and other contaminants.[8] The final pure protein is concentrated and stored at -80°C.
This assay is commonly used to determine the kinetic parameters of Mpro inhibition.
-
Reagents:
-
Purified Mpro enzyme.
-
A fluorogenic substrate containing a sequence cleaved by Mpro, flanked by a FRET pair (e.g., Edans/Dabcyl).
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).
-
Inhibitor (this compound) at various concentrations.
-
-
Procedure:
-
The inhibitor is pre-incubated with the Mpro enzyme in the assay buffer for a set time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding the FRET substrate.
-
The increase in fluorescence (resulting from the cleavage of the substrate and separation of the FRET pair) is monitored over time using a plate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determining the high-resolution structure of the Mpro-Coronastat complex involves the following steps.
-
Complex Formation: Purified Mpro is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The Mpro-Coronastat complex is subjected to high-throughput crystallization screening using methods like vapor diffusion.[9] This involves mixing the complex with various precipitant solutions to find conditions that yield well-ordered crystals.
-
Data Collection: Crystals are cryo-cooled in liquid nitrogen to prevent radiation damage. X-ray diffraction data are collected at a synchrotron beamline.[10] The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector.[10]
-
Structure Determination and Refinement:
-
The diffraction images are processed to determine spot intensities and unit cell parameters.[10]
-
The structure is solved using molecular replacement, with an existing Mpro structure as a search model.
-
The initial model is refined against the experimental data, and the inhibitor molecule is manually built into the electron density map.[6]
-
The final structure is validated for geometric quality and deposited in the Protein Data Bank (PDB).
-
Conclusion
This compound is a potent and selective covalent inhibitor of SARS-CoV-2 Mpro, demonstrating significant antiviral activity in cellular assays. Its mechanism of action, involving the formation of a reversible covalent bond with the catalytic Cys145, effectively shuts down viral polyprotein processing. Structural studies of similar inhibitors have illuminated the precise molecular interactions within the Mpro active site that are crucial for high-affinity binding. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of Mpro inhibitors. These efforts are critical for creating a robust arsenal of therapeutics to combat the ongoing threat of coronaviruses.
References
- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structures of severe acute respiratory syndrome virus main protease and its complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. google.com [google.com]
Coronastat (NK01-63): A Technical Whitepaper on a Novel COVID-19 Therapeutic Candidate
For Immediate Distribution to the Scientific Community
This document provides an in-depth technical guide to the early-stage research and development of Coronastat (also known as NK01-63), a potent, novel inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). Designed for researchers, scientists, and drug development professionals, this whitepaper consolidates the available preclinical data, experimental methodologies, and the underlying mechanism of action for this promising COVID-19 therapeutic candidate.
Executive Summary
This compound has emerged from the optimization of a GC376 scaffold, a known inhibitor of coronavirus main proteases. Through rigorous screening and structure-activity relationship (SAR) studies, this compound has demonstrated significant potency against SARS-CoV-2 3CLpro, an enzyme critical for viral replication. This document outlines the biochemical and cellular activity of this compound, its selectivity profile, and the foundational experimental protocols used in its initial evaluation. The primary mechanism of action is the inhibition of the viral polyprotein processing, a crucial step in the SARS-CoV-2 life cycle.
Mechanism of Action: Targeting the Viral Replication Engine
The primary target of this compound is the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro)[1]. This enzyme is essential for the proteolytic processing of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for viral replication and transcription[2]. By inhibiting 3CLpro, this compound effectively halts the viral life cycle, preventing the formation of the viral replication-transcription complex.
Data Presentation: In Vitro Efficacy and Selectivity
The following tables summarize the key quantitative data from early-stage research on this compound (NK01-63).
Table 1: Biochemical and Antiviral Activity of this compound (NK01-63)
| Assay Type | Target/Virus | Cell Line | Value | Unit | Citation |
| Biochemical Inhibition (IC50) | SARS-CoV-2 3CLpro | - | 6 | nM | [3] |
| Antiviral Activity (EC90) | SARS-CoV-2 | Caco-2 | 81 | nM | [3] |
| Antiviral Activity (EC50) | Human Coronavirus OC43 | Huh-7 | < 100 | nM | [3] |
| Antiviral Activity (EC50) | Human Coronavirus 229E | Huh-7 | < 100 | nM | [3] |
| Antiviral Activity (EC50) | MERS-CoV | Vero 76 | < 1 | µM | [3] |
| Antiviral Activity (EC50) | SARS-CoV | Vero 76 | < 3 | µM | [3] |
Table 2: Selectivity Profile of this compound (NK01-63) Against Human Proteases
| Protease | IC50 | Unit | Citation |
| Cathepsin L | 6 | nM | [3] |
| Cathepsin B | 1.1 | µM | [3] |
| Cathepsin K | 0.04 | µM | [3] |
| Cathepsin S | 0.03 | µM | [3] |
| Caspase 8 | 18 | µM | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
SARS-CoV-2 3CLpro Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against the purified 3CL protease.
-
Principle: A fluorogenic peptide substrate, which mimics the natural cleavage site of the 3CLpro, is used. In its intact form, the fluorescence is quenched. Upon cleavage by the enzyme, a fluorescent signal is produced, which is proportional to the enzyme's activity.
-
Materials:
-
Recombinant SARS-CoV-2 3CL protease.
-
Fluorogenic peptide substrate (e.g., MCA-AVLQSGFR-Lys(DNP)-Lys-NH2).
-
Assay buffer (specific composition as per the study, generally a buffered saline solution at a physiological pH).
-
Test compound (this compound) at various concentrations.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dispense a solution of the recombinant SARS-CoV-2 3CL protease into the wells of a 384-well plate.
-
Add the test compound (this compound) at a range of concentrations to the wells.
-
Incubate the enzyme and compound mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Measure the fluorescence intensity at regular intervals or at a fixed endpoint using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition at each compound concentration relative to a no-compound control and determine the IC50 value by fitting the data to a dose-response curve.
-
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.
-
Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE), causing cell death. An effective antiviral agent will inhibit viral replication and thus prevent CPE, allowing the host cells to remain viable. Cell viability is typically measured using a colorimetric or luminescent reagent.
-
Materials:
-
A susceptible host cell line (e.g., Vero E6, Caco-2, or Huh-7 cells).
-
Cell culture medium and supplements (e.g., MEM, FBS, penicillin/streptomycin).
-
SARS-CoV-2 virus stock of a known titer.
-
Test compound (this compound) at various concentrations.
-
96-well or 384-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed the host cells into the wells of a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound).
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, an MOI of approximately 0.002.[4]
-
Immediately after infection, add the different concentrations of the test compound to the respective wells. Include control wells with infected but untreated cells and uninfected cells.
-
Incubate the plates for a period that allows for the development of CPE in the untreated infected wells (e.g., 72 hours) at 37°C with 5% CO2.[4]
-
Add a cell viability reagent (e.g., CellTiter-Glo) to each well.[4]
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability at each compound concentration relative to the controls and determine the EC50 or EC90 value.
-
Mandatory Visualizations
SARS-CoV-2 Replication Cycle and Inhibition by this compound
Caption: Inhibition of SARS-CoV-2 replication by this compound.
Experimental Workflow for Antiviral Compound Evaluation
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Natural Polyphenols Inhibit the Dimerization of the SARS-CoV-2 Main Protease: The Case of Fortunellin and Its Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SARS-CoV-2 cytopathic effect (CPE) assay [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Coronastat (also known as NK01-63), a potent viral protease inhibitor, and its broader implications for developing pan-coronavirus therapeutics. It details the compound's mechanism of action, summarizes its antiviral activity against a range of coronaviruses, and provides standardized protocols for key experimental assays.
Introduction: The Quest for a Pan-Coronavirus Inhibitor
The emergence of novel coronaviruses, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral agents. A key strategy in developing such agents is to target highly conserved viral proteins that are essential for replication across multiple coronavirus species. The main protease (Mpro), also known as the 3C-like protease (3CLpro), is a critical cysteine protease that is highly conserved among coronaviruses.[1][2][3] Mpro is responsible for cleaving viral polyproteins into functional units, a step that is indispensable for the viral life cycle.[1][2]
This compound (NK01-63) has been identified as a potent inhibitor of the SARS-CoV-2 Mpro.[4][5] Developed as an analogue of the veterinary drug GC376, this compound demonstrates significant promise due to its high selectivity and potent activity against several human coronaviruses, marking it as a lead compound for pan-coronavirus drug development.[1][2]
Mechanism of Action: Halting Viral Maturation
The primary mechanism of action for this compound is the potent and selective inhibition of the coronavirus main protease (Mpro).[1][4]
-
Viral Polyprotein Processing: After a coronavirus enters a host cell, its RNA genome is translated into two large polyproteins, pp1a and pp1ab.
-
Mpro's Essential Role: Mpro is responsible for cleaving these polyproteins at no fewer than 11 distinct sites to release a dozen functional non-structural proteins (NSPs) that are essential for viral replication and maturation.[1][2]
-
Inhibition by this compound: this compound acts as a covalent inhibitor, binding to the catalytic cysteine residue within the Mpro active site. This binding event incapacitates the enzyme, preventing the processing of the polyproteins and thereby halting the viral replication cycle. Studies have shown that this compound is highly selective for the viral Mpro over human proteases like chymotrypsin.[1][2]
Caption: Mechanism of this compound inhibiting the Mpro-mediated cleavage of viral polyproteins.
Quantitative Antiviral Activity
The efficacy of this compound and related Mpro inhibitors is quantified by their inhibitory concentration (IC50) in enzymatic assays and their effective concentration (EC50) in cell-based antiviral assays. The cytotoxicity (CC50) is also measured to determine the compound's therapeutic window.
Table 1: Pan-Coronavirus Activity of this compound (NK01-63)
| Compound | Virus | Assay Type | Cell Line | Potency Metric | Value | Reference |
|---|---|---|---|---|---|---|
| This compound | SARS-CoV-2 | Antiviral | Huh-7 | EC50 | 146 nM | [1] |
| This compound | Human Coronavirus OC43 (Alpha-CoV) | Antiviral | Huh-7 | EC50 | < 100 nM | [1] |
| This compound | Human Coronavirus 229E (Beta-CoV) | Antiviral | Huh-7 | EC50 | < 100 nM |[1] |
Table 2: Activity of Comparative Mpro Inhibitors
| Compound | Virus | Assay Type | Cell Line | Potency Metric | Value | Reference |
|---|---|---|---|---|---|---|
| TPM16 | SARS-CoV-2 | Enzymatic | - | IC50 | 0.16 µM | [1][2] |
| SARS-CoV-2 | Antiviral | VeroE6 | EC50 | 2.82 µM | [1][2] | |
| - | Cytotoxicity | VeroE6 | CC50 | > 200 µM | [1][2] | |
| RAY1216 | SARS-CoV-2 | Enzymatic | - | Ki | 8.6 nM | [1][2] |
| SARS-CoV-2 (Original) | Antiviral | VeroE6 | EC50 | 95 nM | [1][2] | |
| SARS-CoV-2 (Delta) | Antiviral | VeroE6 | EC50 | 97 nM | [1][2] | |
| SARS-CoV-2 (Omicron BA.5) | Antiviral | VeroE6 | EC50 | 158 nM | [1][2] | |
| - | Cytotoxicity | VeroE6 | CC50 | 511 µM | [1][2] | |
| GD-9 | SARS-CoV-2 | Antiviral | Vero E6 | EC50 | 2.64 µM | [2] |
| | - | Cytotoxicity | Vero E6 | CC50 | 12.5 µM |[2] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the evaluation and comparison of antiviral compounds. Below are protocols for key assays used to characterize this compound and its analogues.
Mpro Enzymatic Inhibition Assay
This protocol describes a common fluorescence resonance energy transfer (FRET)-based assay to measure the direct inhibition of Mpro enzymatic activity.
Methodology:
-
Reagents and Materials:
-
Recombinant, purified Mpro enzyme.
-
FRET-based peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5).
-
Test compounds (this compound or analogues) dissolved in DMSO.
-
384-well assay plates, black, low-volume.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in assay buffer.
-
Add 5 µL of the diluted compound solution to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of Mpro enzyme solution (final concentration ~0.2 µM) to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM).
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission wavelengths specific to the FRET pair) at 37°C for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Caption: Workflow for a FRET-based Mpro enzymatic inhibition assay.
Cell-Based Antiviral Activity Assay
This protocol determines the concentration of a compound required to inhibit viral replication or virus-induced cytopathic effect (CPE) in cultured cells.
Methodology:
-
Reagents and Materials:
-
Susceptible host cell line (e.g., Vero E6, Huh-7).
-
Complete cell culture medium.
-
Coronavirus stock with a known titer.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS, CellTiter-Glo).
-
-
Procedure:
-
Seed cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the diluted compound.
-
Infect the cells with the coronavirus at a specific multiplicity of infection (MOI), leaving some wells uninfected as controls.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for a period corresponding to the virus replication cycle (e.g., 48-72 hours).[6]
-
After incubation, assess the cell viability by adding a reagent like MTS and measuring the absorbance.[6] The reduction in CPE will result in higher viability compared to untreated, infected cells.
-
-
Data Analysis:
-
Normalize the viability data with uninfected cells representing 100% viability and virus-infected, untreated cells representing 0% protection.
-
Plot the percentage of protection versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Coronastat: A Technical Whitepaper on the Inhibition of Viral Replication Through Main Protease Targeting
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. A key strategy in combating coronaviruses is the inhibition of viral replication by targeting essential viral enzymes. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease crucial for processing viral polyproteins into functional proteins required for the virus's life cycle.[1][2][3] Its highly conserved nature among coronaviruses and the absence of a close human homolog make it an ideal target for antiviral drug development.[4][5] This document provides a detailed technical overview of Coronastat (also known as NK01-63), a potent peptidomimetic inhibitor of SARS-CoV-2 Mpro. We will explore its mechanism of action, present its in vitro efficacy data, detail relevant experimental protocols, and visualize the underlying biological and experimental pathways.
Introduction: The Central Role of the Main Protease (Mpro) in the Coronavirus Life Cycle
The replication of SARS-CoV-2, a positive-sense single-stranded RNA virus, begins with the translation of its genomic RNA into two large polyproteins, pp1a and pp1ab.[6][7] These polyproteins are non-functional until they are cleaved into individual non-structural proteins (NSPs) that form the replicase-transcriptase complex (RTC).[7][8] This proteolytic processing is primarily carried out by the viral main protease, Mpro.[1][6] Mpro cleaves the polyproteins at no fewer than 11 distinct sites, releasing the majority of the NSPs essential for viral replication and transcription.[1][9] Consequently, inhibiting Mpro's enzymatic activity is a direct and effective strategy to halt the viral life cycle.[3][10]
This compound: A Potent, Optimized Mpro Inhibitor
This compound (NK01-63) is a small molecule inhibitor developed through the optimization of earlier compounds, such as GC376.[1][10] It is classified as a peptidomimetic inhibitor, designed to mimic the natural peptide substrate of Mpro.[1] This design allows it to specifically target the active site of the protease.[1]
Mechanism of Action
This compound functions as a covalent, reversible inhibitor of the SARS-CoV-2 Mpro.[4] The active site of Mpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41.[3][4] this compound contains an electrophilic "warhead" group that forms a covalent bond with the nucleophilic sulfhydryl group of the Cys145 residue.[1][5] This binding event physically obstructs the active site, preventing the protease from cleaving the viral polyproteins and thereby terminating the viral replication cascade.[3] Research indicates that this compound is highly selective for the viral Mpro, showing significantly less activity against human proteases such as chymotrypsin.[1][10]
Quantitative In Vitro Efficacy Data
This compound has demonstrated potent antiviral activity across multiple human coronaviruses in cell-based assays. The following table summarizes its efficacy, typically measured by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral activity.
| Virus Strain | Cell Line | EC50 Value | Reference |
| SARS-CoV-2 | Huh-7 | 146 nM | [1][10] |
| Human Coronavirus OC43 (Alpha) | Huh-7 | < 100 nM | [1][10] |
| Human Coronavirus 229E (Beta) | Huh-7 | < 100 nM | [1][10] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for evaluating antiviral compounds. Below are standardized protocols for assays relevant to the characterization of this compound.
Protocol: Mpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of an inhibitor to block Mpro's enzymatic activity using a Förster Resonance Energy Transfer (FRET) substrate.
-
Reagents & Materials :
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET peptide substrate containing a cleavage site flanked by a fluorophore and a quencher.
-
Assay Buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5).
-
This compound (dissolved in DMSO).
-
384-well assay plates (black, flat-bottom).
-
Fluorescence plate reader.
-
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of Mpro enzyme solution (final concentration e.g., 50 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate (final concentration e.g., 20 µM).
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission wavelengths specific to the FRET pair) at 37°C for 60 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using a non-linear regression model.
-
Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced death or morphological changes (CPE).
-
Reagents & Materials :
-
Host cell line susceptible to SARS-CoV-2 (e.g., Huh-7, Vero E6).
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
SARS-CoV-2 viral stock of known titer.
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
Biosafety Level 3 (BSL-3) facility.
-
-
Procedure :
-
Seed host cells into 96-well plates and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
Immediately infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), leaving some wells uninfected (cell control) and others infected without compound (virus control).
-
Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
After incubation, assess cell viability. For CellTiter-Glo®, add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.
-
Calculate the percentage of CPE reduction compared to the virus control.
-
Determine the EC50 (drug concentration protecting 50% of cells from CPE) using a non-linear regression model.
-
Protocol: Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to the compound's toxicity to the host cells.
-
Procedure :
-
Follow steps 1-3 and 6-7 of the CPE Reduction Assay protocol (5.2), but do not add the virus to the cells.
-
This measures the effect of the compound alone on cell viability.
-
Calculate the CC50 (drug concentration that reduces cell viability by 50%) using a non-linear regression model.
-
The Selectivity Index (SI) can then be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.
-
Conclusion
This compound (NK01-63) is a highly potent inhibitor of the SARS-CoV-2 main protease, a critical enzyme for viral replication.[1][11][12] Its mechanism of action, involving the covalent inhibition of the Mpro active site, effectively halts the processing of viral polyproteins.[1][4] The nanomolar efficacy demonstrated in cell-based assays against SARS-CoV-2 and other human coronaviruses highlights its potential as a broad-spectrum anti-coronavirus agent.[1][10] The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of Mpro inhibitors. As a highly selective and powerful antiviral compound, this compound represents a significant development in the search for effective treatments for COVID-19 and future coronavirus threats.
References
- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Novel 2019 coronavirus structure, mechanism of action, antiviral drug promises and rule out against its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Existing antiviral options against SARS-CoV-2 replication in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Investigational New Drug (IND) Enabling Studies for Coronastat (NK01-63): A Technical Guide
Introduction
This technical guide provides an in-depth overview of the core Investigational New Drug (IND) enabling studies for Coronastat (also known as NK01-63), a potent, synthetic organic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like (3CL) protease.[1][2][3][4] The 3CL protease is a viral enzyme essential for processing polyproteins translated from viral RNA, making it a critical target for antiviral therapeutics.[1][2] this compound, an analogue of the broad-spectrum coronavirus protease inhibitor GC-376, has demonstrated significant antiviral potency in biochemical and cellular assays, positioning it as a promising candidate for clinical development against COVID-19.[4][5]
This document is intended for researchers, scientists, and drug development professionals, and outlines the key nonclinical pharmacology, pharmacokinetic, and toxicology studies typically required to support a first-in-human (Phase 1) clinical trial. The data herein is compiled from publicly available research, primarily the key study published in Nature Communications on the discovery and optimization of this compound.[5]
Pharmacology Studies
Pharmacology studies are designed to characterize the mechanism of action and to demonstrate the desired biological effect of the drug candidate on its intended target. For this compound, these studies focus on its ability to inhibit the SARS-CoV-2 3CL protease and its subsequent effect on viral replication in cell culture.
In Vitro Enzyme Inhibition
The primary mechanism of action of this compound is the direct inhibition of the SARS-CoV-2 3CL protease. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) and the binding affinity.
Data Summary: In Vitro 3CL Protease Inhibition
| Compound | 3CL Protease IC50 (nM) | Binding Affinity (k_obs/[I]) (min⁻¹µM⁻¹) |
| This compound (NK01-63) | 1.2 | 4.4 |
| GC376 (Reference) | 6.1 | 1.3 |
| Data compiled from Liu H, et al. Nat Commun. 2022.[5] |
In Vitro Antiviral Activity
The cellular antiviral efficacy of this compound was evaluated in various human cell lines infected with SARS-CoV-2. The half-maximal effective concentration (EC50) was determined to quantify the drug's potency in inhibiting viral replication within a cellular environment.
Data Summary: In Vitro Cellular Antiviral Activity
| Cell Line | This compound (NK01-63) EC50 (nM) |
| Huh-7 (Human Liver) | 146 |
| Caco-2 (Human Colorectal) | Not explicitly quantified, but potent activity demonstrated |
| Data compiled from Liu H, et al. Nat Commun. 2022.[5] |
Experimental Protocols
Protocol 1: SARS-CoV-2 3CL Protease Inhibition Assay
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 3CL protease is expressed and purified.
-
A fluorogenic substrate peptide is synthesized.
-
This compound and reference compounds are serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
The 3CL protease enzyme is pre-incubated with varying concentrations of this compound or control compounds in an assay buffer for a specified period at room temperature.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
The fluorescence intensity is measured kinetically over 30-60 minutes using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).[6]
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
-
Data Analysis:
-
The percent inhibition for each compound concentration is calculated relative to a DMSO vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Antiviral Assay (CPE Assay)
-
Cell Plating:
-
Human cells (e.g., Huh-7 or Caco-2) are seeded into 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
A serial dilution of this compound is prepared in cell culture medium.
-
The growth medium is removed from the cells and replaced with the medium containing the diluted compound.
-
-
Viral Infection:
-
Cells are infected with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Cytopathic Effect (CPE):
-
After incubation, cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo) which measures metabolic activity.
-
-
Data Analysis:
-
The EC50 value, representing the concentration at which 50% of the viral CPE is inhibited, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug. These studies help determine the drug's exposure in the body and inform the dosing regimen for clinical trials. Preliminary PK studies for this compound were conducted in mice.
In Vivo Pharmacokinetics in Mice
The concentration of this compound in plasma and lung tissue was measured at various time points following a single dose administered via intraperitoneal (IP) and oral (PO) routes.
Data Summary: Pharmacokinetics of this compound (20 mg/kg) in C57BL/6 Mice
| Route | Time Point | Mean Plasma Concentration (µM) | Mean Lung Concentration (µM) |
| IP | 2 h | ~1.5 | ~1.0 |
| 4 h | ~0.8 | ~0.5 | |
| 8 h | ~0.2 | ~0.1 | |
| 24 h | Below Limit of Detection | Below Limit of Detection | |
| PO | 2 h | ~0.1 | ~0.05 |
| 4 h | ~0.05 | ~0.02 | |
| 8 h | Below Limit of Detection | Below Limit of Detection | |
| 24 h | Below Limit of Detection | Below Limit of Detection | |
| Data are approximations based on graphical representation from Liu H, et al. Nat Commun. 2022.[5] |
Experimental Protocols
Protocol 3: Murine Pharmacokinetic Study
-
Animal Dosing:
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, and 24 hours) post-dosing, a cohort of mice is euthanized.[5]
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Lung tissues are harvested, weighed, and homogenized.
-
-
Bioanalysis:
-
This compound concentrations in plasma and lung homogenates are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using appropriate software (e.g., Phoenix WinNonlin).
-
Toxicology Studies
Toxicology studies are performed to identify potential safety concerns and to determine a safe starting dose for human trials.[5] A full IND-enabling toxicology program typically includes single-dose and repeated-dose toxicity studies in two species (rodent and non-rodent) under Good Laboratory Practice (GLP) conditions, as well as genotoxicity and safety pharmacology assessments.[7]
Preliminary In Vivo Safety in Mice
A 14-day study in mice was conducted to assess the general tolerability of this compound following repeated dosing.
Data Summary: 14-Day In Vivo Safety Study in C57BL/6 Mice
| Route | Dose | Observation |
| IP | 20 mg/kg/day | No significant change in body weight compared to vehicle control. |
| PO | 20 mg/kg/day | No significant change in body weight compared to vehicle control. |
| Data compiled from Liu H, et al. Nat Commun. 2022.[5] |
Standard IND-Enabling Toxicology Program (General Protocols)
While specific GLP toxicology data for this compound is not publicly available, a standard program would include the following:
Protocol 4: 28-Day Repeated-Dose GLP Toxicology Study (Rodent & Non-Rodent)
-
Study Design:
-
Two species are used (e.g., Sprague-Dawley rat and Beagle dog).
-
Animals are assigned to multiple groups: a vehicle control group and at least three dose level groups (low, mid, high).
-
This compound is administered daily for 28 consecutive days via the intended clinical route (e.g., oral).
-
-
In-Life Observations:
-
Daily clinical observations, body weight, and food consumption are recorded.
-
Ophthalmology and electrocardiography (ECG) are conducted at baseline and termination.
-
-
Sample Collection & Analysis:
-
Blood samples are collected for hematology and clinical chemistry analysis at specified intervals.
-
Urine samples are collected for urinalysis.
-
At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
-
Data Analysis:
-
The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
-
Potential target organs of toxicity are identified.
-
Mandatory Visualizations
Mechanism of Action and Experimental Workflow
Proposed Antiviral Mechanism of Action
Logical Flow for IND-Enabling Safety Assessment
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SmallMolecules.com | this compound(NK01-63) (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 4. NK01-63 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Coronastat (NK01-63): A Technical Guide to a Potent SARS-CoV-2 3CL Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronastat (NK01-63) has emerged as a significant small molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme in the viral replication cycle. This document provides an in-depth technical overview of this compound, consolidating its chemical structure, physicochemical properties, mechanism of action, and available preclinical data. Detailed experimental methodologies are provided for key assays, and all quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the SARS-CoV-2 replication pathway and the specific point of inhibition by this compound, as well as a representative experimental workflow.
Chemical Structure and Physicochemical Properties
This compound (NK01-63) is a synthetic organic compound and an analogue of the broad-spectrum coronavirus protease inhibitor GC-376.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H29F3N3NaO8S | [2] |
| Molecular Weight | 575.53 g/mol | [2] |
| CAS Number | 2922281-15-8 | [2] |
| Appearance | White to off-white solid | [2] |
| SMILES | OC(S(=O)(O[Na])=O)--INVALID-LINK--NC(--INVALID-LINK--NC(OCC2=CC(C(F)(F)F)=CC=C2)=O)=O | [2] |
| Solubility | DMSO: 100 mg/mL (173.75 mM), Water: ≥ 100 mg/mL (173.75 mM) | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
A 2D chemical structure diagram of this compound (NK01-63) is provided below.
Figure 1: 2D Chemical Structure of this compound (NK01-63).
Mechanism of Action
This compound is a potent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[3] This enzyme is essential for the virus's life cycle as it cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for viral replication and transcription.[4][5][6] By inhibiting the 3CL protease, this compound prevents the maturation of these essential viral proteins, thereby halting the replication process. The catalytic dyad of the 3CL protease, composed of Cys145 and His41, is the primary target of this compound.[4]
The following diagram illustrates the role of the 3CL protease in the SARS-CoV-2 replication cycle and the inhibitory action of this compound.
Figure 2: SARS-CoV-2 Replication Cycle and Inhibition by this compound.
Biological Activity
In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against the SARS-CoV-2 3CL protease. Its efficacy has also been evaluated against other human proteases to assess its selectivity.
| Target Protease | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | <10 | [7] |
| Human Cathepsin L | 6 | [7] |
| Human Cathepsin B | 1100 | [7] |
| Human Cathepsin K | 40 | [7] |
| Human Cathepsin S | 30 | [7] |
| Human Caspase 8 | 18000 | [7] |
Antiviral Activity in Cell-Based Assays
The antiviral potency of this compound has been confirmed in various human cell lines infected with SARS-CoV-2.
| Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | Reference |
| Huh-7ACE2+TMPRSS2 | SARS-CoV-2 Infection | 146 | - | [7] |
| Caco-2 | SARS-CoV-2 Infection | - | 81 | [7] |
Pharmacokinetics and In Vivo Safety
Pharmacokinetic and safety studies of this compound have been conducted in C57BL/6 mice.
Pharmacokinetic Profile
After administration of a 20 mg/kg dose, the following concentrations were observed in plasma and lung tissue.
| Administration Route | Time Point (hours) | Plasma Concentration (nM) | Lung Concentration (nM) | Reference |
| Intraperitoneal (IP) | 1 | ~1200 | ~1500 | [7] |
| Oral (PO) | 1 | ~200 | ~300 | [7] |
In Vivo Safety
In safety studies, administration of this compound via intraperitoneal or oral routes did not result in any significant changes in the body weight of the treated mice compared to the vehicle group, indicating a lack of in vivo toxicity at the tested doses.[7]
Experimental Protocols
SARS-CoV-2 3CL Protease Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CL protease.
Methodology:
-
The assay is performed using a fluorogenic peptide substrate, MCA-AVLQSGFR-Lys(DNP)-Lys-NH2, which corresponds to the nsp4/nsp5 cleavage site.
-
Recombinant SARS-CoV-2 3CL protease (200 nM) is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time, and the rate of cleavage is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Antiviral Assay
Objective: To evaluate the antiviral efficacy of this compound in a cell-based model of SARS-CoV-2 infection.
Methodology:
-
Human Huh-7 cells overexpressing ACE2 and TMPRSS2 (Huh-7ACE2+TMPRSS2) are seeded in 96-well plates.
-
The cells are treated with serial dilutions of this compound.
-
Following drug treatment, the cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
After a defined incubation period, the viral load or cytopathic effect (CPE) is quantified.
-
EC50 and EC90 values are calculated by fitting the dose-response data to a four-parameter logistic regression model.
The logical workflow for the preclinical evaluation of this compound is depicted in the diagram below.
References
- 1. NK01-63 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cell-Based Assay Guide for Coronastat Antiviral Activity
Introduction
Coronastat is a potent, small-molecule inhibitor targeting the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional proteins required for viral maturation and replication.[1][2] Inhibition of 3CLpro represents a critical and promising strategy for the development of antiviral therapeutics against COVID-19.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the antiviral efficacy of this compound using common and robust cell-based assays. The included methodologies cover the assessment of cytotoxicity, the inhibition of virus-induced cytopathic effects, the reduction of viral plaque formation, and the direct inhibition of protease activity within a cellular context.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease is responsible for cleaving these polyproteins at multiple sites to release non-structural proteins (nsps) that are vital for forming the viral replication and transcription complex. By inhibiting 3CLpro, this compound effectively halts this maturation process, thereby blocking viral replication.
Caption: Coronavirus replication cycle and the inhibitory action of this compound on the 3CL protease.
Experimental Protocols
Three primary cell-based assays are recommended for characterizing the antiviral activity of this compound. It is crucial to first perform a cytotoxicity assay to determine the concentration range at which the compound does not harm the host cells.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is essential for differentiating antiviral effects from compound-induced cell death.
Protocol Workflow
Caption: Workflow for determining the cytotoxicity (CC50) of this compound.
Detailed Methodology
-
Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in a 96-well plate at a density of 4,000 cells/well and incubate overnight.[3]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a "cells only" control (medium with DMSO) and a "no cells" blank.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2, mirroring the duration of the antiviral assays.[3][4]
-
Viability Assessment: Add a cell viability reagent such as MTS or CellTiter-Glo® according to the manufacturer's instructions.[5]
-
Data Analysis: Measure the absorbance or luminescence. Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the CC50 value by fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay (EC50 Determination)
This assay measures the ability of this compound to protect host cells from the virus-induced cell death, or cytopathic effect.[3][4] It is a widely used method for screening antiviral agents.[3]
Protocol Workflow
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Detailed Methodology
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the cytotoxicity assay.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at concentrations below its CC50.
-
Infection and Treatment: Pre-mix Vero E6 cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.002.[3][4] Dispense this cell-virus mixture into the 96-well plate containing pre-dispensed compound dilutions.[3]
-
Controls: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2 to allow for multiple rounds of viral replication and CPE development.[4]
-
Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo® or by staining with crystal violet.[3][6]
-
Data Analysis: Normalize the data with the virus control representing 0% inhibition and the cell control representing 100% inhibition. Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for measuring the inhibition of viral infection and replication.[7] It quantifies the ability of a compound to reduce the number of infectious virus particles, which form visible zones of cell death (plaques) in a cell monolayer.
Protocol Workflow
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Detailed Methodology
-
Cell Seeding: Plate Vero E6 cells in 12-well or 24-well plates and grow until they form a confluent monolayer (95-100%).[8]
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of SARS-CoV-2 (e.g., 50-100 plaque-forming units, PFU).[8] Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[8]
-
Inoculation: Remove the medium from the cell monolayers and inoculate with the compound-virus mixtures. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) to restrict virus spread and ensure localized plaque formation.[9]
-
Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2.
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to a virus-only control. Determine the EC50, the concentration at which this compound inhibits 50% of plaque formation.
Data Presentation and Interpretation
Quantitative data from the assays should be compiled to assess the potency and selectivity of this compound. The key parameters are the EC50, CC50, and the Selectivity Index (SI).
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral activity (CPE or plaque formation). A lower EC50 indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in host cell viability. A higher CC50 is desirable.
-
Selectivity Index (SI): Calculated as CC50 / EC50 . The SI is a measure of the therapeutic window of the compound. A higher SI value (typically >10) indicates that the compound's antiviral activity occurs at concentrations well below those that cause toxicity to host cells.
Table 1: Antiviral Activity and Cytotoxicity of this compound against SARS-CoV-2
| Compound | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | CPE Inhibition | 0.05 | >50 | >1000 |
| This compound | Plaque Reduction | 0.04 | >50 | >1250 |
| Remdesivir (Control) | CPE Inhibition | 1.51[10] | >20 | >13 |
Table 2: Data from 3CLpro Reporter Assay
| Compound | Assay Type | IC50 (µM) |
|---|---|---|
| This compound | Cell-Based 3CLpro Reporter | 0.03 |
| GC376 (Control) | Cell-Based 3CLpro Reporter | 0.20 |
Note: Data in tables are representative and should be replaced with experimentally derived values. A cell-based reporter assay that expresses the 3CL protease can directly measure the inhibitory activity (IC50) of this compound on its specific target within the cellular environment.[11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. journals.asm.org [journals.asm.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Preparation of Coronastat (NK01-63) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronastat (NK01-63) is a potent inhibitor of the SARS-CoV-2 3CL protease, an essential enzyme in the viral replication cycle, making it a critical compound for COVID-19 research and drug development.[1][2][3] Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and essential data for the preparation, storage, and handling of this compound (NK01-63) stock solutions.
Physicochemical Properties and Solubility Data
Proper stock solution preparation begins with an understanding of the compound's fundamental properties. This compound (NK01-63) is a white to off-white solid.[1] Key quantitative data for this compound (NK01-63) are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₂₉F₃N₃NaO₈S | [1][2] |
| Molecular Weight | 575.53 g/mol | [1][2] |
| CAS Number | 2922281-15-8 | [1][2] |
| Purity | ≥98.0% | [1] |
| Solubility in DMSO | ≥100 mg/mL (173.75 mM) | [1][2][4] |
| Solubility in Water | ≥100 mg/mL (173.75 mM) | [1][2][4] |
| Solubility in Ethanol | 100 mg/mL (173.75 mM) | [2][4] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound (NK01-63). It is critical to use freshly opened, anhydrous DMSO for the preparation of stock solutions.[1][2] For aqueous solutions, filter sterilization using a 0.22 µm filter is recommended before use.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (NK01-63) in DMSO.
Materials:
-
This compound (NK01-63) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound (NK01-63) powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound (NK01-63) powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.76 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 575.53 g/mol = 0.005755 g = 5.76 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 5.76 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1][2] Store the aliquots as recommended in the storage guidelines below.
The following table provides quick reference volumes for preparing common stock solution concentrations:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.58 mg | 2.88 mg | 5.76 mg |
| 5 mM | 2.88 mg | 14.4 mg | 28.8 mg |
| 10 mM | 5.76 mg | 28.8 mg | 57.6 mg |
Storage and Stability
The stability of this compound (NK01-63) is critical for ensuring the validity of experimental outcomes. Adherence to proper storage conditions is mandatory.
| Form | Storage Temperature | Stability Period | Source |
| Solid Powder | 4°C (sealed, away from moisture) | As per manufacturer | [1] |
| Solid Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1][2] |
Key Recommendation: For long-term storage of stock solutions, -80°C is highly recommended to ensure stability for up to 6 months.[1] Aliquoting is essential to prevent degradation from multiple freeze-thaw cycles.[1][2]
Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound (NK01-63) stock solutions and a logical flow for troubleshooting common issues.
Caption: Workflow for this compound (NK01-63) Stock Solution Preparation.
Caption: Troubleshooting Guide for this compound (NK01-63) Dissolution.
References
Solubility of Coronastat in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Coronastat, a potent inhibitor of the SARS-CoV-2 3CL protease, and protocols for its use in research settings.
Solubility of this compound
This compound exhibits good solubility in a range of common laboratory solvents. The following table summarizes the known solubility data for this compound. It is recommended to use fresh, anhydrous solvents, particularly for dimethyl sulfoxide (DMSO), as its hygroscopic nature can reduce the solubility of the compound.
| Solvent | Concentration | Molarity (approx.) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 173.75 mM |
| Water | 100 mg/mL | 173.75 mM |
| Ethanol | 100 mg/mL | 173.75 mM |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.755 mg of this compound (Molecular Weight: 575.53 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 5.755 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid particles have dissolved.
-
If precipitation or cloudiness persists, gently warm the solution in a water bath (not exceeding 40°C) for a few minutes and vortex again.
-
Alternatively, sonication for 5-10 minutes can aid in dissolving the compound.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol for SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against SARS-CoV-2 3CL protease.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
FRET-based 3CL protease substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay. Remember to include a vehicle control (DMSO) and a positive control (a known 3CL protease inhibitor).
-
Reaction Mixture Preparation:
-
Add the diluted this compound or control solutions to the wells of the 384-well plate.
-
Add the recombinant SARS-CoV-2 3CL protease to each well (the final concentration will depend on the specific activity of the enzyme lot).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at ~340 nm and emission at ~490 nm for the Edans/Dabcyl pair). Measurements should be taken at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence intensity versus time curves).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Application Notes and Protocols for Coronastat Administration in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) and oral gavage (PO) administration of Coronastat (also known as NK01-63) in mice. The document includes a summary of pharmacokinetic data, detailed experimental protocols, and diagrams of the relevant biological pathway and experimental workflows.
Introduction
This compound is a potent inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral replication.[1][2] Understanding its pharmacokinetic profile following different administration routes is critical for preclinical development. This document outlines the methodologies for comparing intraperitoneal and oral gavage administration of this compound in a mouse model.
Data Presentation: Pharmacokinetics of this compound in Mice
A study by Stockwell et al. investigated the pharmacokinetic properties of this compound in 8-week-old C57BL/6 mice.[2][3] The compound was administered at a dose of 20 mg/kg via both intraperitoneal injection and oral gavage.[2][3] Blood and lung tissue samples were collected at 0, 2, 4, 8, and 24 hours post-administration to determine the concentration of the compound.[2][3] While the specific concentration values from this study are not publicly available, the following table structure can be used to present such quantitative data.
Table 1: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg)
| Administration Route | Time Point (hours) | Plasma Concentration (ng/mL) | Lung Tissue Concentration (ng/g) |
| Intraperitoneal (IP) | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Oral Gavage (PO) | 0 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Experimental Protocols
The following are detailed protocols for the administration of this compound via intraperitoneal injection and oral gavage in mice, based on established methodologies and the specifics of the referenced study.[4][5][6][7][8][9][10]
Protocol for Intraperitoneal (IP) Injection of this compound
Objective: To administer a precise dose of this compound into the peritoneal cavity of a mouse.
Materials:
-
This compound solution (formulated for in vivo use)
-
Sterile syringes (1 mL)
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Restraint:
-
Properly restrain the mouse to ensure its safety and the accuracy of the injection. The scruff technique is commonly used, placing the mouse in dorsal recumbency with its head tilted slightly downward.[5]
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with a 70% ethanol wipe.[5]
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[4][6]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[5]
-
Slowly inject the this compound solution into the peritoneal cavity.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for several minutes for any signs of distress, bleeding at the injection site, or adverse reactions.[4]
-
Protocol for Oral Gavage (PO) Administration of this compound
Objective: To deliver a precise oral dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound solution
-
Sterile oral gavage needles (18-20 gauge, with a rounded tip)[7]
-
Sterile syringes (1 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal and Gavage Needle Preparation:
-
Weigh the mouse to calculate the correct dosage volume. The maximum recommended dosing volume for mice is 10 ml/kg.[7][10]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth to reach the stomach without causing perforation. Mark this length on the needle.[8]
-
-
Restraint:
-
Gavage Administration:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.[7][9] The mouse should swallow as the tube is passed.
-
The needle should pass smoothly without resistance. If resistance is met, do not force it; withdraw and attempt again.[7]
-
Once the needle is inserted to the pre-measured depth, slowly administer the this compound solution.[8]
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for 5-10 minutes for any signs of distress, such as labored breathing or coughing, which could indicate accidental administration into the trachea.[7]
-
Visualizations
Signaling Pathway of this compound
This compound functions by inhibiting the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This protease is crucial for cleaving the viral polyproteins into functional proteins required for viral replication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. scribd.com [scribd.com]
- 12. instechlabs.com [instechlabs.com]
Application Notes and Protocols: Designing a High-Throughput Screen for Coronastat Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health landscape has been profoundly impacted by the emergence of novel coronaviruses, underscoring the urgent need for effective antiviral therapeutics. The SARS-CoV-2 main protease, 3CLpro (Mpro), is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Coronastat, a potent inhibitor of SARS-CoV-2 3CLpro, represents a promising scaffold for the development of novel antiviral agents.[1] This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize novel this compound analogues with superior antiviral activity and drug-like properties.
The screening cascade is designed as a multi-step process, beginning with a robust primary biochemical screen to identify direct inhibitors of 3CLpro. Hits from the primary screen will be subjected to a secondary cell-based assay to confirm their intracellular efficacy against viral replication. A series of counterscreens will be employed to eliminate false positives, including cytotoxic compounds and those that interfere with the assay technology. This comprehensive approach will facilitate the identification of promising lead candidates for further preclinical development.
Signaling Pathway: SARS-CoV-2 Replication and 3CLpro
The following diagram illustrates the critical role of the 3CL protease in the SARS-CoV-2 replication cycle. The viral RNA is translated into two large polyproteins, pp1a and pp1ab, which are then cleaved by the main protease (3CLpro) and the papain-like protease (PLpro) into individual non-structural proteins (NSPs). These NSPs form the replicase-transcriptase complex (RTC), which is essential for the replication of the viral genome and the transcription of subgenomic RNAs that encode for structural and accessory proteins. Inhibition of 3CLpro blocks this crucial processing step, thereby halting viral replication.
Caption: SARS-CoV-2 Replication Cycle and the Role of 3CL Protease.
Experimental Workflow
The high-throughput screening campaign will follow a structured workflow to efficiently identify and validate potent this compound analogues. The workflow begins with a primary screen of a compound library, followed by hit confirmation, secondary assays, and counterscreens to generate a set of validated hits for further characterization.
Caption: High-Throughput Screening Workflow for this compound Analogues.
Experimental Protocols
Primary High-Throughput Screen: 3CLpro FRET Assay
This biochemical assay measures the direct inhibition of SARS-CoV-2 3CLpro activity using a fluorescence resonance energy transfer (FRET) substrate.[2]
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound Analogue Library (dissolved in DMSO)
-
Positive Control: Ebselen or known 3CLpro inhibitor
-
Negative Control: DMSO
-
384-well, black, low-volume assay plates
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Prepare the this compound analogue library in 384-well plates at a final concentration of 10 µM.
-
Add 5 µL of assay buffer to all wells.
-
Add 50 nL of compound solution, positive control, or negative control to the appropriate wells.
-
Add 5 µL of pre-diluted 3CLpro enzyme (final concentration 50 nM) to all wells except for the no-enzyme control wells.
-
Incubate the plates at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate (final concentration 20 µM).
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition for each compound relative to the positive and negative controls.
Secondary Screen: SARS-CoV-2 Replicon Assay
This cell-based assay confirms the antiviral activity of the hits in a more biologically relevant context by measuring the inhibition of viral replication using a non-infectious SARS-CoV-2 replicon system that expresses a reporter gene (e.g., luciferase).[3][4][5][6]
Materials:
-
Huh-7 cells stably expressing the SARS-CoV-2 replicon with a luciferase reporter
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic
-
Hit compounds from the primary screen
-
Positive Control: Remdesivir
-
Negative Control: DMSO
-
384-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed Huh-7 replicon cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the hit compounds.
-
Add the compounds, positive control, or negative control to the cells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition of replication and determine the EC50 values for each compound.
Counterscreen: Cell Viability Assay
This assay identifies compounds that are cytotoxic to the host cells, which can lead to false-positive results in the replicon assay.[1][7][8][9]
Materials:
-
Huh-7 cells
-
Cell Culture Medium
-
Hit compounds
-
Positive Control for cytotoxicity (e.g., Staurosporine)
-
Negative Control: DMSO
-
384-well, clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed Huh-7 cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Add serial dilutions of the hit compounds, positive control, or negative control to the cells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent cell viability and determine the CC50 values for each compound.
Counterscreen: Luciferase Inhibition Assay
This assay identifies compounds that directly inhibit the luciferase enzyme, which would also lead to false-positive results in the replicon assay.
Materials:
-
Recombinant firefly luciferase
-
Luciferase substrate (D-luciferin)
-
Assay Buffer: 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 1 mM DTT, 1% BSA
-
Hit compounds
-
Positive Control for luciferase inhibition (e.g., a known luciferase inhibitor)
-
Negative Control: DMSO
-
384-well, white assay plates
-
Luminometer
Protocol:
-
Add hit compounds, positive control, or negative control to the wells of a 384-well plate.
-
Add recombinant luciferase to each well.
-
Incubate for 15 minutes at room temperature.
-
Add the luciferase substrate to initiate the reaction.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition of luciferase activity.
Data Presentation
Quantitative data from the screening campaign should be summarized in the following tables for clear comparison and hit prioritization.
Table 1: Primary Screen Hit Summary
| Compound ID | % Inhibition at 10 µM |
| Analogue-001 | 95.2 |
| Analogue-002 | 88.7 |
| ... | ... |
Table 2: Dose-Response and Selectivity Index of Validated Hits
| Compound ID | 3CLpro IC50 (µM) | Replicon EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Luciferase Inhibition IC50 (µM) |
| Analogue-001 | 0.15 | 0.5 | > 50 | > 100 | > 50 |
| Analogue-002 | 0.22 | 0.8 | 45 | 56.25 | > 50 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The described high-throughput screening cascade provides a robust and efficient strategy for the identification and characterization of novel this compound analogues with potent anti-SARS-CoV-2 activity. By combining a direct biochemical assay with a cell-based replication assay and appropriate counterscreens, this workflow enables the selection of specific and non-cytotoxic lead compounds for further optimization and development as potential therapeutics against COVID-19 and future coronavirus outbreaks.
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 replicon for high-throughput antiviral screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Utilizing Coronastat in SARS-CoV-2 Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics. A crucial tool in this endeavor is the SARS-CoV-2 replicon system. These systems are non-infectious, self-replicating RNA molecules that contain the viral replication machinery but lack the genes encoding structural proteins, making them safe to handle in a Biosafety Level 2 (BSL-2) laboratory. Replicon assays are instrumental for screening and characterizing compounds that inhibit viral replication.
Coronastat, also known as Saracatinib or AZD0530, is a potent inhibitor of Src-family kinases (SFKs). Research has indicated that host cell kinases, including SFKs, play a significant role in the life cycle of various viruses, including coronaviruses. Inhibition of these host factors presents a promising antiviral strategy. These application notes provide a detailed protocol and rationale for the use of this compound in SARS-CoV-2 replicon assays to evaluate its potential as a host-directed antiviral agent.
Mechanism of Action
This compound is a dual-specific inhibitor, targeting both Src and Abl kinases. While its precise mechanism against SARS-CoV-2 is still under investigation, studies on other coronaviruses, such as MERS-CoV, suggest that SFKs are involved in the early stages of the viral life cycle. It is hypothesized that SARS-CoV-2 may hijack host cell signaling pathways, including the Growth Factor Receptor (GFR) pathway and its downstream effectors like Src kinases, to facilitate its replication. By inhibiting Src-family kinases, this compound may disrupt the formation or function of the viral replication-transcription complex (RTC), thereby impeding the amplification of the viral genome.
Data Presentation
Currently, there is a lack of direct quantitative data for this compound (Saracatinib/AZD0530) in published SARS-CoV-2 replicon assays. However, data from studies on other coronaviruses, particularly MERS-CoV, provide a strong rationale for its investigation against SARS-CoV-2. The following table summarizes the available antiviral activity of Saracatinib against various coronaviruses.
| Compound | Virus | Assay Type | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| Saracatinib (AZD0530) | MERS-CoV | Cytopathic Effect (CPE) | Huh-7 | 2.9 | >50 | >17 |
| Saracatinib (AZD0530) | hCoV-229E | Not Specified | Not Specified | 2.4 | Not Specified | Not Specified |
| Saracatinib (AZD0530) | hCoV-OC43 | Not Specified | Not Specified | 5.1 | Not Specified | Not Specified |
Note: The EC50 values above were not determined using a replicon assay. Further studies are required to determine the specific EC50 of this compound in a SARS-CoV-2 replicon system.
Experimental Protocols
Protocol 1: Determination of the Antiviral Activity of this compound using a SARS-CoV-2 Luciferase Reporter Replicon Assay
This protocol outlines the steps to measure the effect of this compound on SARS-CoV-2 replication using a luciferase-based replicon assay.
Materials:
-
SARS-CoV-2 Luciferase Reporter Replicon RNA
-
Huh-7.5 cells (or other susceptible cell lines like 293T-ACE2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Electroporation buffer
-
Electroporator and cuvettes
-
96-well white, clear-bottom tissue culture plates
-
This compound (Saracatinib, AZD0530)
-
Dimethyl sulfoxide (DMSO)
-
Luciferase Assay System (e.g., Promega Bright-Glo™)
-
Luminometer
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Culture: Maintain Huh-7.5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in cell culture medium, typically ranging from 0.1 µM to 50 µM. Include a DMSO-only control.
-
Electroporation:
-
Harvest and wash Huh-7.5 cells with ice-cold, serum-free medium.
-
Resuspend the cells in electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
Add the SARS-CoV-2 luciferase replicon RNA (typically 5-10 µg) to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and deliver a single electrical pulse according to the manufacturer's instructions.
-
Immediately after electroporation, dilute the cells in pre-warmed complete medium.
-
-
Assay Plating:
-
Seed the electroporated cells into 96-well white, clear-bottom plates at a density of 1-2 x 10^4 cells per well.
-
Immediately add the prepared this compound dilutions to the respective wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Luciferase Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay:
-
In a parallel plate with non-electroporated cells, add the same concentrations of this compound.
-
After the same incubation period, assess cell viability using a suitable reagent (e.g., CellTiter-Glo®) to determine the CC50 of the compound.
-
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound's antiviral activity.
Caption: this compound's proposed mechanism of action.
Application Note: FRET-Based Enzymatic Assay for 3CL Protease Inhibition by Coronastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][2] Fluorescence Resonance Energy Transfer (FRET) based assays provide a sensitive and high-throughput method for measuring the activity of 3CLpro and for screening potential inhibitors.[3] This application note details a protocol for a FRET-based enzymatic assay to evaluate the inhibitory activity of Coronastat, a potent inhibitor of the SARS-CoV-2 3CL protease, against 3CLpro.
Principle of the FRET-Based Assay
The FRET assay for 3CLpro activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its ends. In the intact substrate, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal through FRET. The peptide sequence is specifically designed to be recognized and cleaved by 3CLpro. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the protease activity.[1] The inhibitory effect of compounds like this compound can be quantified by measuring the reduction in the rate of fluorescence increase.
Materials and Reagents
-
Enzyme: Recombinant SARS-CoV-2 3CL protease
-
Substrate: A suitable FRET peptide substrate for 3CLpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans). The cleavage site is indicated by ↓.
-
Inhibitor: this compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate.
-
Instrumentation: Fluorescence plate reader capable of excitation at ~340 nm and emission at ~490 nm (for Edans/Dabcyl pair).
-
Microplates: 96-well or 384-well black, flat-bottom plates.
Experimental Protocols
I. Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.
-
Enzyme Solution: Prepare a stock solution of recombinant 3CL protease in an appropriate buffer (e.g., assay buffer with glycerol for stability) and store at -80°C in aliquots. On the day of the experiment, thaw an aliquot on ice and dilute to the desired working concentration in assay buffer.
-
Substrate Solution: Prepare a high-concentration stock solution of the FRET peptide substrate in DMSO (e.g., 10 mM) and store at -20°C, protected from light. Dilute to the desired working concentration in assay buffer just before use.
-
Inhibitor Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. Prepare a serial dilution of this compound in DMSO to generate a range of concentrations for IC50 determination.
II. 3CL Protease Activity Assay
-
Reaction Setup: In a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
3CL Protease (to a final concentration of e.g., 15 nM)
-
-
Initiation: Start the reaction by adding the FRET substrate (to a final concentration of e.g., 25 µM).
-
Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.
III. Inhibition Assay for this compound IC50 Determination
-
Reaction Setup: In a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
Serial dilutions of this compound (or DMSO for the no-inhibitor control).
-
3CL Protease (to a final concentration of e.g., 15 nM).
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding the FRET substrate (to a final concentration of e.g., 25 µM).
-
Measurement: Immediately measure the fluorescence intensity over time as described for the activity assay.
-
Controls: Include wells with:
-
Enzyme and substrate (positive control, 0% inhibition).
-
Substrate only (background, 100% inhibition).
-
Data Analysis
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Quantitative Data
| Compound | Target | Assay Type | Substrate | Substrate Conc. (µM) | Enzyme Conc. (nM) | IC50 (nM) |
| This compound | SARS-CoV-2 3CLpro | FRET | Dabcyl-KTSAVLQ-SGFRKME-Edans | 25 | 15 | [To Be Determined Experimentally] |
| GC376 | SARS-CoV-2 3CLpro | FRET | - | 20 | 50 | 170 |
| Boceprevir | SARS-CoV-2 3CLpro | FRET | - | - | - | 4130 |
Visualizations
Caption: Principle of the FRET-based assay for 3CL protease activity.
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
The FRET-based enzymatic assay is a robust and reliable method for determining the inhibitory potency of compounds against 3CL protease. The detailed protocol provided in this application note can be readily implemented in a laboratory setting for the characterization of inhibitors like this compound, aiding in the discovery and development of novel antiviral therapeutics.
References
Application Note & Protocol: Live Virus Microneutralization Assay with Coronastat
Audience: Researchers, scientists, and drug development professionals.
Introduction
The live virus microneutralization assay is a critical tool for evaluating the efficacy of antiviral compounds and the potency of neutralizing antibodies. This application note provides a detailed protocol for conducting a live virus microneutralization assay to assess the antiviral activity of Coronastat, a potent inhibitor of the SARS-CoV-2 3CL protease, which is essential for viral maturation and replication[1]. The protocol is based on established methods for SARS-CoV-2 and is designed to deliver robust and reproducible results.[2][3][4][5]
Mechanism of Action of this compound
This compound functions as a potent inhibitor of the SARS-CoV-2 3CL protease. This enzyme is critical for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting the 3CL protease, this compound effectively halts the viral maturation and replication cycle.
Caption: Mechanism of action of this compound in inhibiting viral replication.
Experimental Protocols
This section details the necessary protocols for the live virus microneutralization assay. All procedures involving live virus must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| Vero E6 cells | ATCC | CRL-1586 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | 14190144 |
| SARS-CoV-2 Isolate | BEI Resources | (e.g., USA-WA1/2020) |
| This compound | Selleck Chemicals | SXXXX |
| DMSO (cell culture grade) | Sigma-Aldrich | D2650 |
| 96-well flat-bottom cell culture plates | Corning | 3599 |
| Reagents for ELISA | (As per manufacturer's protocol) |
Cell Culture
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency. For the assay, use cells between passages 8 and 20 to ensure stable susceptibility to infection.[2]
Virus Titration (TCID50 Assay)
The 50% Tissue Culture Infectious Dose (TCID50) must be determined to establish the viral dose for the neutralization assay.
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[4]
-
Prepare ten-fold serial dilutions of the SARS-CoV-2 stock in serum-free DMEM.
-
Remove the culture medium from the cells and wash twice with DPBS.[3]
-
Add 100 µL of each virus dilution to 8 replicate wells. Include a "cell control" group with media only.
-
After incubation, observe the wells for cytopathic effect (CPE) under a microscope.
-
Calculate the TCID50/mL using the Reed-Muench method.[3]
Caption: Workflow for determining the 50% Tissue Culture Infectious Dose (TCID50).
Microneutralization Assay Protocol
-
Cell Plating: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.[4]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in serum-free DMEM. The final concentration should be 2X the desired final assay concentration.
-
Virus Preparation: Dilute the SARS-CoV-2 stock in serum-free DMEM to a concentration of 200 TCID50 per 100 µL.
-
Neutralization Reaction: In a separate 96-well plate, mix 60 µL of each this compound dilution with 60 µL of the diluted virus.[4][5] Incubate for 1 hour at 37°C to allow the compound to neutralize the virus.[4][5]
-
Infection: Remove the culture medium from the Vero E6 cells and wash twice with DPBS.[3][4][5] Gently add 100 µL of the virus-compound mixture to the corresponding wells.[4][5]
-
Controls:
-
Virus Control: Wells with cells and virus but no this compound.
-
Cell Control: Wells with cells and medium only.
-
-
Incubation: Incubate the plate for 24-96 hours at 37°C with 5% CO2. The optimal incubation time should be determined based on the kinetics of the specific virus strain.[4]
-
Readout: The level of viral infection can be quantified by observing CPE or by using an ELISA to detect a viral protein, such as the nucleocapsid protein.[2][3][4][5]
Caption: Step-by-step workflow of the live virus microneutralization assay.
Data Presentation and Analysis
The results of the microneutralization assay are typically presented as the 50% inhibitory concentration (IC50) or the 50% neutralization titer (NT50).
Data Analysis
-
For ELISA-based readouts, subtract the background (cell control) absorbance from all wells.
-
Normalize the data by setting the virus control as 100% infection and the cell control as 0% infection.
-
Plot the percentage of infection against the log of the this compound concentration.
-
Use a four-parameter logistic regression (4-PL) to fit the curve and determine the IC50 value.[6]
Sample Data Tables
Table 1: Raw Absorbance Data (OD450)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean |
| 100 | 0.052 | 0.055 | 0.053 | 0.053 |
| 50 | 0.061 | 0.064 | 0.062 | 0.062 |
| 25 | 0.089 | 0.092 | 0.091 | 0.091 |
| 12.5 | 0.154 | 0.158 | 0.156 | 0.156 |
| 6.25 | 0.321 | 0.325 | 0.323 | 0.323 |
| 3.13 | 0.645 | 0.651 | 0.648 | 0.648 |
| 1.56 | 1.102 | 1.108 | 1.105 | 1.105 |
| 0.78 | 1.254 | 1.261 | 1.257 | 1.257 |
| Virus Control | 1.301 | 1.308 | 1.305 | 1.305 |
| Cell Control | 0.050 | 0.051 | 0.049 | 0.050 |
Table 2: Normalized Data and IC50 Calculation
| This compound (µM) | Mean OD450 | % Inhibition |
| 100 | 0.053 | 99.76% |
| 50 | 0.062 | 99.04% |
| 25 | 0.091 | 96.73% |
| 12.5 | 0.156 | 91.55% |
| 6.25 | 0.323 | 78.25% |
| 3.13 | 0.648 | 52.35% |
| 1.56 | 1.105 | 15.94% |
| 0.78 | 1.257 | 3.82% |
| IC50 (µM) | 3.25 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors. | Ensure a single-cell suspension before seeding. Be careful not to disturb the cell monolayer during washes.[7] |
| No neutralization observed | Compound is inactive, incorrect concentration, or degradation. | Verify the compound's activity and concentration. Prepare fresh dilutions for each experiment. |
| Weak signal in virus control | Low virus titer, insufficient incubation time. | Re-titer the virus stock. Optimize the incubation time for the assay.[7] |
| Cell death in cell control wells | Contamination, poor cell health. | Use aseptic techniques. Ensure cells are healthy and within the optimal passage number range. |
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the assay conditions for their specific laboratory settings and virus strains.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SARS-CoV-2 live virus neutralization assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and evaluation of a live virus SARS-CoV-2 neutralization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and evaluation of a live virus SARS-CoV-2 neutralization assay | PLOS One [journals.plos.org]
- 6. Novel microneutralization assay for HCMV using automated data collection and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Preclinical Evaluation of Coronastat Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronastat is a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like (3CL) protease, an enzyme essential for viral replication.[1][2] This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound in established animal models of SARS-CoV-2 infection. The methodologies outlined are based on established preclinical studies for other 3CL protease inhibitors, such as nirmatrelvir and ensitrelvir, and are intended to serve as a comprehensive guide for researchers. While specific in vivo data for this compound is not yet widely published, the following protocols provide a robust framework for its preclinical assessment.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This enzyme is critical for the post-translational processing of viral polyproteins into functional viral proteins necessary for viral replication and assembly. By blocking this proteolytic activity, this compound effectively halts the viral life cycle.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coronastat Concentration in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Coronastat in cell culture experiments. The following information, presented in a question-and-answer format, addresses specific issues you may encounter, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as NK01-63, is a potent synthetic organic inhibitor of the SARS-CoV-2 3CL protease (Mpro).[1][2][3][4][5] This viral enzyme is critical for the processing of viral polyproteins, a process essential for the maturation and replication of the virus.[1][3][4][5] By inhibiting the 3CL protease, this compound effectively blocks viral replication.
Q2: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (173.75 mM).[1] For long-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month in a sealed container to prevent moisture absorption, which can reduce solubility.[3] It is advisable to use fresh DMSO when preparing solutions.[1]
Q3: What are the off-target effects of this compound?
Studies have shown that this compound is highly selective for the 3CL protease. However, it does exhibit some inhibitory activity against other proteases, notably Cathepsin L with an IC50 of 0.006 µM.[6] It shows significantly less activity against other cathepsins (B, K, S) and Caspase 8.[6]
Q4: In which cell lines has the antiviral activity of this compound been demonstrated?
The antiviral potency of this compound has been demonstrated in several human cell lines, including Huh-7 cells transduced to express ACE2 and TMPRSS2 (Huh-7ACE2+TMPRSS2) and Caco-2 cells.[6]
Troubleshooting Guides
Encountering issues in your experiments? This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability or antiviral activity results. | - Inconsistent cell seeding density.- Pipetting errors leading to inaccurate drug concentrations.- Edge effects in multi-well plates.- Contamination of cell cultures. | - Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check cultures for signs of contamination. |
| No significant antiviral effect observed. | - this compound concentration is too low.- Degradation of the compound due to improper storage.- The viral titer is too high for the tested drug concentration.- The chosen cell line does not support robust viral replication. | - Perform a dose-response experiment with a wider and higher concentration range.- Prepare fresh stock solutions from properly stored aliquots.- Optimize the multiplicity of infection (MOI) in a preliminary experiment.- Confirm that your cell line is susceptible to the virus and that the infection is efficient. |
| High cytotoxicity in vehicle control wells (e.g., DMSO). | - The concentration of the solvent (DMSO) is too high for the cell line.- Poor cell health prior to the experiment. | - Determine the maximum tolerated DMSO concentration for your specific cell line (typically ≤ 0.5%).- Ensure the final DMSO concentration is consistent across all wells.- Use healthy, actively dividing cells for your experiments. |
| Precipitation of this compound in the culture medium. | - The final concentration of this compound exceeds its solubility in the medium.- The DMSO concentration is too low to maintain solubility. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution, without being toxic to the cells.- Prepare intermediate dilutions in serum-free medium before adding to the final culture medium. |
Data Presentation
The following tables summarize the known quantitative data for this compound (NK01-63).
Table 1: In Vitro Antiviral Activity of this compound (NK01-63) against SARS-CoV-2
| Cell Line | EC50 (nM) | EC90 (nM) |
| Huh-7ACE2+TMPRSS2 | 146 | - |
| Caco-2 | - | 81 |
| Data sourced from Liu H, et al. (2022).[6] |
Table 2: In Vitro Inhibitory Activity of this compound (NK01-63) against Various Proteases
| Protease | IC50 (µM) |
| Cathepsin L | 0.006 |
| Cathepsin B | 1.1 |
| Cathepsin K | 0.04 |
| Cathepsin S | 0.03 |
| Caspase 8 | 18 |
| Data sourced from Liu H, et al. (2022).[6] |
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determination of Cytotoxicity (CC50)
This protocol is essential to determine the concentration of this compound that is toxic to the host cells, which is a critical parameter for identifying a therapeutic window.
-
Cell Seeding:
-
Trypsinize and count your cells of interest (e.g., Huh-7, Caco-2, or Vero E6).
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Start with a high concentration (e.g., 100 µM) and perform a serial dilution (e.g., 1:2 or 1:3) to generate a range of concentrations.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
-
Treatment:
-
Remove the old medium from the cells and add the 2X this compound dilutions.
-
Incubate the plate for a period that matches your planned antiviral assay (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Use a standard cell viability assay such as MTT, MTS, or a resazurin-based assay to determine the percentage of viable cells.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the 50% cytotoxic concentration (CC50).
-
Protocol 2: Antiviral Efficacy Assay (EC50)
This protocol determines the concentration of this compound required to inhibit 50% of the viral activity.
-
Cell Seeding:
-
Seed the host cells in a 96-well plate as described in Protocol 1.
-
-
Compound Preparation:
-
Prepare a range of this compound concentrations in the appropriate infection medium (typically low serum).
-
-
Infection and Treatment:
-
Pre-treat the cells with the this compound dilutions for a short period (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2 at a pre-determined Multiplicity of Infection (MOI).
-
Incubate the plate for the desired infection period (e.g., 24 or 48 hours).
-
-
Quantification of Viral Activity:
-
The method for quantification will depend on your experimental setup. Common methods include:
-
RT-qPCR: Measure the viral RNA levels in the cell supernatant or lysate.
-
Plaque Assay: Determine the number of plaque-forming units (PFUs) to quantify infectious virus particles.
-
Reporter Virus: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the reduction in virus-induced cell death.
-
-
-
Data Analysis:
-
Normalize the viral activity data to the infected, untreated control wells (set to 100% viral activity).
-
Plot the percentage of viral inhibition against the log of the this compound concentration and calculate the 50% effective concentration (EC50) using non-linear regression.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. NK01-63 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SmallMolecules.com | this compound(NK01-63) (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 5. This compound(NK01-63) | SARS-CoV 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3CL Protease Inhibitor Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 3CL protease (3CLpro) inhibitor assays.
Troubleshooting Guide
Issue 1: High Background Fluorescence or Low Signal-to-Basal Ratio
Question: My FRET-based assay is showing high background fluorescence, or the signal-to-basal ratio is too low. What are the possible causes and solutions?
Answer:
A high background or low signal-to-basal (S/B) ratio can obscure the signal from genuine protease activity, making it difficult to identify true inhibitors. Here are the common causes and troubleshooting steps:
-
Autohydrolysis of Substrate: The fluorescent substrate may be unstable and degrading spontaneously.
-
Solution: Test the stability of your substrate by incubating it in the assay buffer without the enzyme. If fluorescence increases over time, consider sourcing a higher quality or different substrate. Store the substrate under recommended conditions, protected from light and repeated freeze-thaw cycles.
-
-
Contaminated Reagents: Reagents, including the assay buffer or enzyme preparation, may be contaminated with fluorescent compounds or other proteases.
-
Solution: Run a control with all assay components except the 3CL protease to check for contaminating protease activity. Use high-purity reagents and sterile techniques. Prepare fresh buffers and enzyme dilutions.
-
-
Sub-optimal Enzyme or Substrate Concentration: The concentrations of the enzyme and substrate are critical for a good assay window.[1][2]
-
Solution: Optimize the concentrations of both 3CL protease and the FRET substrate. Titrate the enzyme to find a concentration that gives a robust signal without being excessive. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[2] A common starting point is a substrate concentration of 20 µM and an enzyme concentration of 50 nM.[1][2]
-
-
Incorrect Assay Buffer Conditions: The pH, salt concentration, and presence of additives can significantly impact enzyme activity and substrate stability.[3]
-
Solution: Ensure the assay buffer has the optimal pH for 3CL protease activity, which is typically around pH 7.0-7.5.[3] The buffer should also contain reducing agents like DTT or TCEP to maintain the catalytic cysteine in a reduced state. Optimize the salt concentration as it can affect enzyme conformation and activity.[3]
-
Issue 2: Identification of False Positive Hits
Question: I have identified several potential inhibitors in my high-throughput screen, but I suspect some may be false positives. How can I identify and eliminate them?
Answer:
False positives are a common issue in HTS campaigns. They can arise from various compound-specific effects. Here's how to address this:
-
Compound Auto-fluorescence or Quenching: The test compounds themselves may be fluorescent at the excitation and emission wavelengths of the assay, or they may quench the fluorescence of the cleaved substrate.[1][2][4]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme.
-
Solution: Include a non-ionic detergent, such as Triton X-100, in the assay buffer to prevent compound aggregation.[5] Also, visually inspect the wells for any precipitation of the compounds.
-
-
Reactive Compounds: Some compounds may inhibit the enzyme through non-specific covalent modification.
Issue 3: Inconsistent or Irreproducible IC50 Values
Question: The IC50 values for my control inhibitor (e.g., GC376) are not consistent between experiments. What could be causing this variability?
Answer:
Inconsistent IC50 values can undermine the reliability of your screening data. Several factors can contribute to this issue:
-
Variability in Reagent Preparation: Inconsistent concentrations of the enzyme, substrate, or inhibitor will directly impact the IC50 value.
-
Solution: Prepare fresh dilutions of all critical reagents for each experiment from well-characterized stock solutions. Ensure thorough mixing.
-
-
DMSO Concentration Effects: The final concentration of DMSO, used as a solvent for the compounds, can affect enzyme activity.[8]
-
Incubation Time: For some inhibitors, particularly covalent or slow-binding ones, the IC50 value can be dependent on the incubation time.[11]
-
Solution: Standardize the pre-incubation time of the enzyme and inhibitor, as well as the reaction time after substrate addition. For reversible covalent inhibitors, IC50 values may increase with longer incubation times.[11]
-
-
Enzyme Stability: The 3CL protease can be sensitive to freeze-thaw cycles and may lose activity over time if not stored properly.[11]
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between a FRET-based assay and a cell-based assay for 3CL protease inhibitors?
A1: FRET-based assays are biochemical assays that measure the direct inhibition of the purified 3CL protease enzyme in vitro.[12] They are well-suited for high-throughput screening.[7] Cell-based assays, on the other hand, measure the activity of the protease within a cellular context.[13][14][15] This provides insights into the compound's ability to penetrate cells and its potential cytotoxicity.[13][14] While FRET assays are simpler and have higher throughput, cell-based assays offer more physiologically relevant data.[15][16]
Q2: What are appropriate positive and negative controls for a 3CL protease inhibitor assay?
A2:
-
Positive Control (Inhibitor): A well-characterized 3CL protease inhibitor such as GC376 is commonly used as a positive control for inhibition.[1][2][11]
-
Negative Control (No Inhibition): A vehicle control, typically DMSO, is used as a negative control to represent 0% inhibition.[17]
-
No Enzyme Control: A control reaction without the 3CL protease should be included to determine the background signal.[17]
Q3: How does the choice of FRET pair for the substrate impact the assay?
A3: The choice of the donor and quencher fluorophores (FRET pair) in the substrate is crucial. The donor's emission spectrum should have a significant overlap with the quencher's absorption spectrum for efficient energy transfer. The selected fluorophores should also be stable under the assay conditions and have high quantum yields for a good signal-to-background ratio. Common FRET pairs include EDANS/DABCYL and Mca/Dnp.[11][18]
Q4: Can I use a native peptide sequence from the viral polyprotein as a substrate?
A4: Yes, using a substrate with a sequence derived from one of the 11 natural cleavage sites of the viral polyprotein is a valid approach.[3] However, synthetic FRET substrates are often optimized for improved solubility and kinetic properties, which can lead to a more robust and sensitive assay.[18]
Quantitative Data Summary
Table 1: Typical Assay Parameters for FRET-based 3CL Protease Assays
| Parameter | Typical Value/Range | Reference |
| Enzyme Concentration | 15 - 100 nM | [1][2][19][20] |
| Substrate Concentration | 20 - 25 µM | [1][2][19][20] |
| Km of Substrate | ~75 µM | [1][2] |
| IC50 of GC376 | 0.17 µM | [1][2] |
| Final DMSO Concentration | ≤ 1% | [9][10] |
| Z' Factor | > 0.5 (for HTS) | [1] |
Experimental Protocols
Detailed Protocol for a FRET-based 3CL Protease Inhibition Assay
This protocol is a generalized procedure based on common practices.[11]
-
Reagent Preparation:
-
Prepare the 1x Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[19]
-
Dilute the 3CL protease enzyme to the desired final concentration (e.g., 50 nM) in 1x Assay Buffer.[1][2] Keep the enzyme on ice.
-
Dilute the FRET substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS) to the desired final concentration (e.g., 20 µM) in 1x Assay Buffer.[1][2] Protect from light.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., GC376) in 1x Assay Buffer, ensuring the final DMSO concentration remains constant and below 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of the diluted 3CL protease enzyme solution to each well.
-
Add 10 µL of the diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the enzyme.[11]
-
Initiate the reaction by adding 50 µL of the diluted FRET substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[19]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 360 nm, Em: 460 nm for EDANS/DABCYL).[11]
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
Caption: Workflow for a FRET-based 3CL protease inhibitor assay.
Caption: Logic diagram for identifying false positives in HTS.
References
- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SARS-CoV 3CL protease by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 18. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay in Summary_ki [bdb99.ucsd.edu]
- 20. Assay in Summary_ki [bdb99.ucsd.edu]
Technical Support Center: Troubleshooting Low Efficacy of Coronastat in Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when evaluating the antiviral efficacy of Coronastat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NK01-63) is a potent and optimized small molecule inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease or Mpro).[1] The 3CL protease is an enzyme essential for the maturation and replication of the virus.[1] By inhibiting this protease, this compound blocks the viral life cycle, thereby preventing its propagation.
Q2: What is the expected potency of this compound?
This compound has demonstrated high potency in both enzymatic and cell-based assays. The following table summarizes its key efficacy and cytotoxicity values.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Assay Condition | Source |
| IC50 | <10 nM | SARS-CoV-2 3CLpro enzymatic assay | [1] |
| EC50 | Not explicitly stated, but blocks SARS-CoV-2 replication in human cells | Human cells | [1] |
| CC50 | >30 µM | A549-ACE2 cells | [1] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a specific target, in this case, the 3CL protease. A lower IC50 value indicates a more potent inhibitor. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response, in this case, the reduction of viral replication in a cell-based assay. CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. It is recommended to store the compound as a powder at -20°C for up to 3 years. For stock solutions in DMSO, it is advisable to aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles. Moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.
Troubleshooting Guide
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your antiviral assays.
Issue 1: High IC50 value in enzymatic assay (low potency).
Possible Causes:
-
Degraded Compound: Improper storage or multiple freeze-thaw cycles of the this compound stock solution may have led to its degradation.
-
Incorrect Assay Conditions: The concentration of the 3CL protease or the substrate in the assay may not be optimal. High substrate concentrations can reduce the apparent potency of competitive inhibitors.
-
Inactive Enzyme: The 3CL protease may have lost its activity due to improper storage or handling.
Solutions:
-
Prepare Fresh this compound Dilutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Optimize Assay Parameters: Titrate the 3CL protease and substrate to determine their optimal concentrations. Aim for a substrate concentration at or below the Km value to maximize sensitivity to inhibitors.
-
Verify Enzyme Activity: Include a positive control inhibitor with a known IC50 value to confirm that the 3CL protease is active.
Issue 2: High EC50 value in cell-based antiviral assay (low efficacy in cells).
Possible Causes:
-
Poor Cell Health: The host cells used in the assay may be unhealthy, leading to inconsistent viral infection and drug effects.
-
Low Cell Permeability: this compound may have poor permeability into the specific cell line you are using, resulting in a lower intracellular concentration.
-
Drug Efflux: The cells may be actively pumping out this compound through efflux pumps, reducing its intracellular accumulation.
-
Inappropriate MOI: The multiplicity of infection (MOI) may be too high, overwhelming the antiviral effect of the compound.
-
Virus Strain Variability: Different strains or variants of the virus may have varying susceptibility to this compound.
Solutions:
-
Ensure Healthy Cell Culture: Regularly check the morphology and viability of your cell lines. Only use cells within a specific passage number range.
-
Use a Different Cell Line: If poor permeability is suspected, try a different host cell line that is also susceptible to the virus.
-
Test with Efflux Pump Inhibitors: To investigate the role of drug efflux, co-administer this compound with known efflux pump inhibitors.
-
Optimize MOI: Perform a virus titration to determine the optimal MOI that results in a clear cytopathic effect (CPE) without being excessive. A lower MOI may increase the apparent potency of the inhibitor.
-
Confirm Virus Genotype: If possible, sequence the virus stock to confirm its identity and rule out the presence of mutations in the 3CL protease that could confer resistance.
Issue 3: High variability between replicate wells.
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the virus, cells, or compound can lead to significant variability.
-
Uneven Cell Seeding: An uneven distribution of cells in the microplate wells will result in variable virus infection and drug effects.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell viability.
Solutions:
-
Use Calibrated Pipettes and Proper Technique: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change tips between replicates.
-
Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell density across all wells.
-
Minimize Edge Effects: To mitigate evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media. Ensure proper humidification in the incubator.
Experimental Protocols
Detailed Methodology for SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)
This protocol describes a common method to determine the IC50 value of this compound against the purified SARS-CoV-2 3CL protease.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
DMSO (cell culture grade)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant 3CL protease in Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 10 µL of the diluted 3CL protease solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
-
Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Normalize the data to the positive control (enzyme + substrate + DMSO) and negative control (substrate + buffer).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: A flowchart for troubleshooting low efficacy of this compound.
Caption: Mechanism of action of this compound on the SARS-CoV-2 life cycle.
References
How to address Coronastat solubility problems in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Coronastat in aqueous buffers. Our goal is to provide researchers, scientists, and drug development professionals with the information needed to ensure successful experimental outcomes.
Troubleshooting Guide: Common Solubility Issues
Q1: I am seeing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer like PBS. What is happening and how can I fix it?
A: This is a common issue known as "precipitation upon dilution." this compound, like many small molecule inhibitors, is hydrophobic. While it is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO), its solubility in aqueous buffers is significantly lower. When the DMSO stock is added to the buffer, the this compound molecules can aggregate and fall out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Decrease the Percentage of DMSO in the Final Solution: While counterintuitive, minimizing the initial DMSO volume can sometimes help. A common recommendation is to keep the final DMSO concentration at or below 0.5%.
-
Use a Co-solvent Formulation: For higher required concentrations, a co-solvent system is highly recommended. A formulation using Polyethylene glycol 300 (PEG300) and Tween-80 has been shown to yield a clear solution.[1]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[1]
Frequently Asked Questions (FAQs)
Q2: What is the reported solubility of this compound?
A: The solubility of this compound can vary significantly depending on the solvent. The table below summarizes the available data. Please note that the high solubility reported in water may refer to a specific formulation or salt form and may not be achievable by simply adding the powdered compound to water.[2][3][4][5]
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| DMSO | 100 mg/mL | 173.75 mM |
| Water | 100 mg/mL | 173.75 mM |
| Ethanol | 100 mg/mL | 173.75 mM |
Note: The molecular weight of this compound is 575.53 g/mol .[2]
Q3: How do I prepare a stock solution of this compound?
A: For a stock solution, it is recommended to use fresh, anhydrous DMSO.[2] A common stock concentration is 10-20 mg/mL. To prepare the stock solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: Can I prepare an aqueous working solution of this compound without using co-solvents?
A: Achieving a high concentration of this compound in a purely aqueous buffer is challenging due to its hydrophobic nature. If your experimental design is sensitive to co-solvents like PEG300 or detergents like Tween-80, using a cyclodextrin-based formulation is a preferable alternative.[1] If both are unsuitable, you will be limited to very low micromolar concentrations, and you should verify solubility at your desired concentration empirically.
Q5: My aqueous preparation of this compound is cloudy. Can I still use it?
A: A cloudy solution indicates the presence of undissolved compound or precipitation. Using such a solution is not recommended as the actual concentration of dissolved this compound will be unknown and lower than intended, leading to inaccurate and unreliable experimental results. It is crucial to have a clear, homogenous solution for your experiments.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound using Co-solvents
This protocol is adapted from a method shown to yield a clear aqueous solution of at least 2.08 mg/mL.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or your desired aqueous buffer
Procedure (for 1 mL of working solution):
-
To a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300.
-
Mix thoroughly by vortexing until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix again by vortexing until the solution is clear and homogenous.
-
Add 450 µL of saline or your buffer to bring the final volume to 1 mL.
-
Vortex one final time to ensure complete mixing. The final concentration of this compound will be 2.08 mg/mL.
Protocol 2: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This protocol provides a general method to empirically determine the kinetic solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 20 mM)
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS for concentration analysis
Procedure:
-
Prepare serial dilutions of your this compound DMSO stock.
-
In microcentrifuge tubes, add the appropriate volume of your aqueous buffer.
-
Add a small volume (e.g., 1-2%) of the this compound DMSO stock to the buffer to achieve a range of final concentrations.
-
Incubate the tubes in a thermomixer set to an appropriate temperature (e.g., 25°C or 37°C) with agitation (e.g., 850 rpm) for 1-2 hours.[6]
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a validated method like HPLC-UV or LC-MS/MS.
-
The highest concentration at which no precipitate is observed and the solution remains clear is the kinetic solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits viral replication and host immune modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound(NK01-63) | SARS-CoV 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound(NK01-63)产品说明书 [selleck.cn]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Mitigating off-target effects of 3CL protease inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand the off-target effects of 3CL protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding off-target effects of 3CL protease inhibitors?
A1: While the 3C-like protease (3CLpro) is an attractive antiviral target because it lacks close human homologs, off-target effects remain a concern.[1][2][3] Covalent inhibitors, in particular, carry a risk of reacting with unintended cellular targets, which can lead to toxicity.[4] Non-covalent inhibitors may have fewer off-target safety issues.[1] The primary concerns involve interactions with other host cell proteases (e.g., cathepsins, caspases) or other protein classes like kinases, which can lead to cytotoxicity, altered signaling, and other adverse cellular events.[5]
Q2: How can I proactively assess the selectivity of my 3CL protease inhibitor?
A2: Proactive assessment should be a standard part of characterization. Start with in silico methods to predict potential off-target interactions.[6][7] Follow this with in vitro screening against a panel of human proteases, such as those offered by commercial services.[5][8] For example, the inhibitor PF-00835231 was tested against a panel of human proteases and showed detectable but significantly weaker activity against human cathepsin B (over 1000-fold weaker than against 3CLpro).[5] Kinase profiling is also recommended, as many small molecule inhibitors can inadvertently target ATP-binding sites.[9][10]
Q3: What is the difference between on-target and off-target cytotoxicity?
A3: On-target cytotoxicity occurs when the inhibition of the intended target, 3CL protease, leads to cell death. This can happen in cell-based assays where the protease itself is engineered to cause a cytotoxic phenotype, which is then rescued by a potent inhibitor.[11] Off-target cytotoxicity is when the inhibitor kills cells by interacting with other cellular components, independent of its effect on 3CL protease. Distinguishing between the two is critical for confirming the mechanism of action and ensuring the compound's safety profile.
Q4: Are there strategies to design more selective 3CL protease inhibitors?
A4: Yes. Structure-guided design is a key strategy. By understanding the binding interactions within the 3CLpro active site, modifications can be made to the inhibitor to enhance affinity and selectivity.[8][12] For instance, optimizing interactions with specific pockets like the S4 pocket can improve potency.[12] Another approach is to move from broad-spectrum covalent inhibitors (e.g., with aldehyde or Michael acceptor warheads) to more targeted non-covalent inhibitors, which may have an improved safety profile.[1]
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity Observed in Cell Viability Assays
Problem: My 3CL protease inhibitor shows potent enzymatic inhibition in a biochemical assay, but it is highly toxic in cell-based assays, even at low concentrations.
Possible Causes & Solutions:
-
Off-Target Effects: The compound may be hitting other essential host cell targets.
-
Troubleshooting Step: Perform a proteomics-based off-target identification study (see Experimental Protocols). Techniques like chemical proteomics can help identify unintended binding partners.[13][14]
-
Troubleshooting Step: Screen the compound against a broad panel of human kinases and proteases to identify potential off-target enzymatic activities.[10][15]
-
-
Poor Compound Properties: The compound may have low solubility, leading to aggregation and non-specific toxicity, or it may be chemically reactive.
-
Troubleshooting Step: Measure the aqueous solubility of your compound. Test it in the cell-based assay with and without a serial filtration step prior to addition to cells to see if toxicity is reduced.
-
Troubleshooting Step: Check for compound degradation in the cell culture media over the course of the experiment using LC-MS.
-
-
Assay Interference: The compound may be interfering with the cell viability assay chemistry itself.
-
Troubleshooting Step: Run the viability assay in a cell-free system (media + assay reagent + compound) to check for direct chemical interference.
-
Troubleshooting Step: Use an orthogonal viability assay that relies on a different biological principle (e.g., compare a metabolic assay like MTT with a membrane integrity assay like LDH release).[16][17]
-
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Problem: My inhibitor has a low nanomolar IC50 against the purified 3CL protease, but the EC50 in the cell-based antiviral assay is in the micromolar range.
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its target.
-
Troubleshooting Step: Perform a cell permeability assay (e.g., Caco-2 or PAMPA).
-
Troubleshooting Step: If permeability is low, consider structure-activity relationship (SAR) modifications to improve physicochemical properties like lipophilicity and polar surface area.
-
-
Compound Efflux: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting Step: Re-run the cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil) to see if the EC50 improves.
-
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting Step: Incubate the compound with liver microsomes or hepatocytes and measure its metabolic stability over time using LC-MS.
-
Troubleshooting Step: Identify the metabolic "soft spots" on the molecule and modify the structure to block metabolic breakdown.
-
Data Presentation: Inhibitor Selectivity
The following table summarizes hypothetical selectivity data for three different 3CL protease inhibitors. This illustrates how quantitative data can be used to compare compounds and guide selection.
| Compound | 3CLpro IC50 (nM) | Cathepsin B IC50 (nM) | Caspase-3 IC50 (nM) | Kinase X IC50 (nM) | Selectivity Ratio (CatB/3CLpro) |
| Inhibitor A | 5 | 5,500 | > 10,000 | > 10,000 | 1100 |
| Inhibitor B | 15 | 150 | > 10,000 | 800 | 10 |
| Inhibitor C | 50 | > 10,000 | > 10,000 | > 10,000 | > 200 |
Data is for illustrative purposes only.
Key Experimental Protocols
Protocol 1: General Cell Viability Assay (Live-Cell Protease Activity)
This protocol is based on measuring the activity of a protease that is only active in viable cells.[16] Its activity diminishes rapidly upon cell death.
Principle: A cell-permeable, non-toxic fluorogenic substrate (e.g., GF-AFC) enters live cells and is cleaved by an endogenous protease, releasing a fluorescent signal. The signal intensity is proportional to the number of viable cells.[16]
Materials:
-
Cells seeded in a 96-well plate
-
Test compound (3CL protease inhibitor)
-
CellTiter-Fluor™ Cell Viability Assay kit (or similar) containing GF-AFC substrate and an assay buffer
-
Plate reader capable of measuring fluorescence
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of your 3CL protease inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include "cells + medium only" (no compound) as a 100% viability control and "cells + staurosporine/doxorubicin" as a positive control for cytotoxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Prepare the assay reagent by diluting the GF-AFC substrate in the assay buffer according to the manufacturer's instructions.
-
Add the prepared reagent to each well (typically a 1:1 or 1:2 ratio with the culture volume).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence using a plate reader with appropriate filters (e.g., 400nm excitation / 505nm emission).
-
Calculate cell viability as a percentage relative to the "no compound" control and plot the dose-response curve to determine the CC50 (cytotoxic concentration 50%).
Protocol 2: Off-Target Identification using Chemical Proteomics
Principle: Chemical proteomics uses a modified version of the inhibitor (a "probe") to capture its binding partners from a complex cell lysate. These captured proteins are then identified by mass spectrometry.[13][14] This allows for an unbiased survey of potential off-targets.
Materials:
-
Synthesized chemical probe (inhibitor functionalized with a reporter tag like biotin or an alkyne).
-
Cell lysate from relevant cells/tissues.
-
Streptavidin beads (for biotin probes) or azide-functionalized beads (for alkyne probes via click chemistry).
-
Mass spectrometer.
Methodology:
-
Probe Synthesis: Design and synthesize a probe that retains the pharmacological activity of the parent inhibitor. This often involves adding a linker and a tag to a part of the molecule that is not critical for target binding.[13]
-
Proteome Labeling: Incubate the cell lysate with the chemical probe to allow it to bind to its targets and off-targets.
-
Enrichment:
-
For biotinylated probes, add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will pull down the probe along with its bound proteins.
-
For alkyne-tagged probes, perform a "click" reaction with an azide-biotin tag, followed by enrichment on streptavidin beads.
-
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the mass spectra using a protein database. Proteins that are significantly enriched in the probe sample compared to a negative control (e.g., a structurally similar but inactive probe) are considered potential off-targets.
References
- 1. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. What coronavirus 3C‐like protease tells us: From structure, substrate selectivity, to inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. fiveable.me [fiveable.me]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Coronastat-like Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Coronastat-like compounds and other cyclic peptides.
Section 1: FAQs - Identifying and Understanding Permeability Issues
Q1: My this compound-like compound demonstrates high potency in enzymatic or biochemical assays but shows significantly lower or no activity in cell-based assays. What is the likely cause?
A: A significant drop in potency between a biochemical and a cell-based assay is a classic indicator of poor cell permeability. Your compound is likely unable to efficiently cross the cell membrane to reach its intracellular target, such as the SARS-CoV-2 3CL protease in the case of this compound.[1] The cell membrane acts as a selective barrier, and many cyclic peptides, despite their structural preorganization for target binding, possess characteristics (e.g., high molecular weight, polar surface area) that hinder passive diffusion into the cytoplasm.
Q2: What are the primary molecular hurdles that limit the cell permeability of cyclic peptides and natural products?
A: The main challenges for cyclic peptide permeability include:
-
High Polar Surface Area (PSA): A large number of exposed polar atoms (like nitrogen and oxygen in the peptide backbone) form strong interactions with water, making it energetically unfavorable to enter the lipid-rich interior of the cell membrane.
-
Intermolecular Hydrogen Bonding: The same polar groups can form hydrogen bonds with the aqueous environment, which must be broken for membrane transit.
-
Low Lipophilicity: Many of these compounds lack the "greasiness" required to readily partition into the lipid bilayer.
-
Molecular Size and Rigidity: While cyclization can improve stability, it can also lock the molecule in a conformation that is not conducive to membrane passage.[2][3]
-
Active Efflux: Compounds that successfully enter the cell may be recognized and expelled by efflux pumps like P-glycoprotein (P-gp), which are part of the cell's defense mechanisms.
Section 2: Troubleshooting Guide - Measuring and Interpreting Permeability
Q3: How can I quantitatively measure the cell permeability of my compound?
A: Two standard in-vitro assays are widely used to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse passively across an artificial lipid membrane. It is excellent for getting a quick, initial assessment of passive permeability.[4][5]
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[6][7] It is considered the gold standard as it can measure both passive diffusion and active transport processes, including efflux.[7]
A general workflow for permeability assessment is outlined below:
Caption: Permeability troubleshooting workflow for bioactive compounds.
Q4: My Caco-2 assay results show a high efflux ratio (>2). What does this mean and how should I proceed?
A: An efflux ratio (ER) greater than 2 indicates that your compound is actively transported out of the cells, likely by an efflux pump such as P-glycoprotein (P-gp). The ER is calculated by dividing the permeability coefficient from the basolateral-to-apical (B-A) direction by the apical-to-basolateral (A-B) direction. A high value means the compound is pumped out of the cell (B-A) much faster than it enters (A-B).
Next Steps:
-
Confirm P-gp Involvement: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[7] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Structural Modification: If efflux is confirmed, medicinal chemistry strategies should be employed to design analogs that are no longer recognized by the efflux pump. This can sometimes be achieved by masking or removing the specific structural features that the pump recognizes.
Section 3: Strategies and Data for Improving Permeability
Q5: What are the most effective chemical modification strategies to improve the cell permeability of this compound-like cyclic peptides?
A: Several strategies have proven effective. The choice of strategy depends on the specific structure of your compound. These can be used individually or in combination.[8]
-
Backbone N-methylation: Replacing an N-H group on the peptide backbone with an N-CH₃ group can improve permeability by preventing the formation of intermolecular hydrogen bonds and encouraging the adoption of a more membrane-friendly conformation.[2]
-
Side Chain Modification: Systematically replacing polar amino acid residues with alkylated or more lipophilic ones (e.g., replacing Lysine with Cyclohexylalanine) can reduce the polar surface area and improve partitioning into the cell membrane.[3]
-
Introduction of D-amino acids: Replacing L-amino acids with their D-enantiomers can induce conformational changes that favor membrane permeability.[3]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Attaching a known CPP sequence can shuttle the entire compound across the membrane, often via endocytic pathways.[9]
Caption: Key strategies for enhancing cyclic peptide cell permeability.
Data Presentation: Impact of Modifications on Permeability
The following table summarizes published data on how specific modifications can improve the apparent permeability coefficient (Papp) of cyclic peptides. A higher Papp value indicates better permeability. A common threshold for considering a peptide cell-permeable is a Papp value ≥ 1 x 10⁻⁶ cm/s.[8]
| Parent Compound | Modification Strategy | Modified Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Fold Improvement | Reference |
| Cyclic Peptide A | Backbone N-methylation | N-Me-Cyclic Peptide A | 2.5 | 5.0x | [2] |
| Polar Peptide LB51 | Replace Asn with Nle(4-CO₂H) | Modified LB51 | 0.8 | 4.0x | [8] |
| Stapled Peptide 1 | Conjugation with CPP | CPP-Stapled Peptide 1 | 15.2 | >10x | [9] |
| Mpro Inhibitor | Replace 5 residues with cyclohexylalanine | Cha-Mpro Inhibitor | 3.1 | >5x | [3] |
Note: Data is illustrative and compiled from multiple sources to demonstrate the potential impact of different strategies. Actual results will vary based on the specific compound.
Section 4: Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
Materials:
-
PAMPA plate system (e.g., Millipore, Corning) with donor and acceptor wells separated by a microfilter.
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 6.5 for apical, pH 7.4 for basolateral simulation).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Plate reader or LC-MS/MS for quantification.
Procedure:
-
Coat Filter: Carefully add 5 µL of the phospholipid solution to the filter of each donor well. Allow it to impregnate for at least 5 minutes.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Dilute the test compound from the DMSO stock into PBS (e.g., pH 6.5) to a final concentration of 100 µM (final DMSO concentration should be <1%).
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.
-
Incubate: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd and Va are volumes of donor and acceptor wells, A is the filter area, t is time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for measuring permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (from ATCC).
-
Transwell permeable supports (e.g., 12-well or 24-well plates).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compound stock solution (10 mM in DMSO).
-
TEER (Transepithelial Electrical Resistance) meter.
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[6]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >300 Ω·cm²), which indicates proper tight junction formation.[6][7]
-
Prepare for Transport: Wash the monolayer twice with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add transport buffer containing the test compound (e.g., 10 µM) to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
-
Basolateral to Apical (B-A) Transport (for efflux):
-
Add transport buffer containing the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Variability in SARS-CoV-2 Antiviral Assay Results
Welcome to the technical support center for SARS-CoV-2 antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in experimental results. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Neutralization Assays (PRNT & Pseudovirus)
Q1: Why am I seeing high intra-assay (well-to-well) variability in my neutralization assay?
A1: High intra-assay variability can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Pipetting Technique: Inconsistent pipetting is a primary source of variability. Ensure you are pre-wetting pipette tips and using calibrated pipettes. For viscous solutions like serum samples, reverse pipetting can improve accuracy.
-
Cell Seeding Uniformity: An uneven cell monolayer will lead to inconsistent plaque or focus formation. Ensure your cell suspension is homogenous before seeding and avoid disturbing the plates after seeding to allow for even cell distribution.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration and temperature. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.
-
Incomplete Neutralization: Ensure the virus and antibody mixture is incubated for a sufficient amount of time to allow for neutralization to occur before adding it to the cells.
-
Virus and Reagent Mixing: Thoroughly but gently mix all reagents, including the virus stock and antibody dilutions, before use.
Q2: My inter-assay (plate-to-plate or day-to-day) variability is high. What are the likely causes?
A2: High inter-assay variability often points to inconsistencies in reagents or experimental setup between different runs.
-
Reagent Consistency: Use single lots of critical reagents like cells, virus stock, and serum for a set of experiments. If you must use different lots, they should be validated to ensure they perform similarly.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cell susceptibility to viral infection can change with increasing passage number. Monitor cell health and viability regularly.
-
Virus Titer: The infectious virus titer can decrease with repeated freeze-thaw cycles. Aliquot your virus stock to avoid this and re-titer if you suspect a drop in infectivity.
-
Incubation Times and Conditions: Strictly adhere to consistent incubation times, temperatures, and CO2 levels for all steps of the assay.
-
Control Performance: Include standardized positive and negative controls in every assay. These controls can help normalize results between different runs. An inter-assay variance of 20% is generally considered acceptable in standard immunoassays; however, for more complex cell-based neutralization assays, a variation of 25-30% may be deemed acceptable.[1]
Q3: I am not seeing a clear dose-response curve in my neutralization assay.
A3: A lack of a clear dose-response curve can be due to several issues:
-
Incorrect Dilution Series: Your antibody or compound concentrations may be too high or too low. Widen the range of your serial dilutions to ensure you capture the full dynamic range of the neutralization curve.
-
Cytotoxicity: At high concentrations, the test compound or serum may be toxic to the cells, mimicking a neutralizing effect. It is crucial to run a parallel cytotoxicity assay without the virus to determine the non-toxic concentration range of your test article.[2]
-
Suboptimal Virus Concentration: The amount of virus used in the assay is critical. Too much virus can overwhelm the neutralizing antibodies, while too little virus can lead to a weak signal and an inaccurate determination of the neutralization titer.
Q4: Which cell line is best for my SARS-CoV-2 antiviral assay?
A4: The choice of cell line can significantly impact your results as susceptibility to SARS-CoV-2 varies.[3][4]
-
Vero E6 cells are a commonly used cell line for SARS-CoV-2 isolation and propagation due to their high susceptibility.[4][5]
-
Vero-ACE2-TMPRSS2 cells have been engineered to overexpress the ACE2 receptor and TMPRSS2 protease, which can enhance viral entry and lead to more robust infection.[6]
-
Calu-3 cells , a human lung adenocarcinoma cell line, are also a relevant model as they represent the primary site of infection.[4][7]
-
Caco-2 cells , a human colorectal adenocarcinoma cell line, can also support SARS-CoV-2 replication.[4][5]
It is important to choose a cell line that is appropriate for your specific research question and to be aware that results may differ between cell lines.
RT-qPCR Assays
Q5: My qPCR results are inconsistent or show high Cq value variability.
A5: Inconsistent qPCR results can stem from issues with RNA quality, reverse transcription, or the qPCR reaction itself.
-
RNA Quality and Integrity: Ensure your RNA is of high quality and free of inhibitors. Use appropriate RNA extraction methods and perform quality control checks.
-
Reverse Transcription (RT) Efficiency: The RT step is critical for converting viral RNA to cDNA. Ensure you are using an optimized RT protocol and high-quality reverse transcriptase.
-
Pipetting Accuracy: Inaccurate pipetting of template RNA or qPCR reagents can lead to significant variations in Cq values.[8]
-
Primer and Probe Design: Use validated primer and probe sets that target conserved regions of the SARS-CoV-2 genome.[9]
-
Contamination: Contamination with viral RNA or previously amplified PCR products can lead to false-positive results. Use separate pre- and post-PCR work areas and dedicated equipment.
Q6: I am getting inconclusive or "undetermined" results in my qPCR assay.
A6: Inconclusive results can be frustrating. Here are some potential causes and solutions:
-
Low Viral Titer: The sample may contain a very low amount of viral RNA, below the limit of detection of the assay.[10]
-
Inadequate Sampling or Extraction: The initial sample collection or RNA extraction may have been inefficient.[10]
-
PCR Inhibition: The sample may contain inhibitors that interfere with the qPCR reaction.
-
Single Gene Detection: Some protocols consider the detection of only one of multiple target genes as an inconclusive result.[10][11] Retesting the sample may be beneficial.[10][11]
Q7: What controls should I include in my qPCR assay for antiviral testing?
A7: A comprehensive set of controls is essential for reliable qPCR results:
-
Negative (No Template) Control (NTC): This control contains all the qPCR reagents except the template RNA and is used to detect contamination.[12]
-
Positive Template Control: This control contains a known amount of target RNA or a plasmid containing the target sequence and is used to verify that the assay is working correctly.[12]
-
Internal Control: This control targets a host gene (e.g., RNase P) and is used to verify the presence of nucleic acid in the sample and monitor for extraction efficiency and PCR inhibition.[12]
-
Negative Extraction Control: This control consists of a sample known to be negative for SARS-CoV-2 that is processed through the entire extraction and qPCR workflow to monitor for cross-contamination during sample preparation.
Data Presentation
Table 1: Acceptable Coefficients of Variation (CVs) for SARS-CoV-2 Assays
| Assay Type | Intra-Assay %CV | Inter-Assay %CV | Reference |
| Standard Immunoassays (e.g., ELISA) | < 10% | < 15% | [1] |
| Cell-Based Neutralization Assays | < 25-30% | < 25-30% | [1] |
| SARS-CoV-2 S1 ELISA | 5.3% | 7.9% - 10.1% | [13] |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This protocol is adapted from established methods and is considered the gold standard for measuring neutralizing antibodies.[14][15]
Materials:
-
Vero E6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock of known titer (PFU/mL)
-
Serum samples (heat-inactivated at 56°C for 30 minutes)
-
24-well or 12-well cell culture plates
-
Carboxymethylcellulose (CMC) or agarose overlay medium
-
Crystal violet staining solution
-
Formalin solution (10%)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well or 12-well plates to form a confluent monolayer on the day of the assay.
-
Serum Dilution: Prepare serial dilutions of the heat-inactivated serum samples in a separate 96-well plate.
-
Virus-Serum Incubation: Mix the diluted serum with an equal volume of virus suspension containing a standardized number of plaque-forming units (PFU) (e.g., 50-100 PFU per well).
-
Incubation: Incubate the virus-serum mixture at 37°C for 1 hour to allow for neutralization.
-
Infection: Remove the culture medium from the Vero E6 cell monolayers and inoculate with the virus-serum mixtures.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow the virus to adsorb to the cells.
-
Overlay: Gently remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing CMC or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
Fixation and Staining: Fix the cells with formalin solution and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The neutralization titer is typically expressed as the reciprocal of the highest serum dilution that results in a 50% or 90% reduction in the number of plaques compared to the virus control wells (no serum).[15]
Protocol 2: Pseudovirus Neutralization Assay
This assay is a safer alternative to the PRNT as it uses replication-defective viral particles.[16][17]
Materials:
-
HEK293T cells stably expressing ACE2 (and optionally TMPRSS2)
-
SARS-CoV-2 pseudovirus (e.g., lentiviral or VSV-based) expressing a reporter gene (e.g., luciferase or GFP)
-
Serum samples (heat-inactivated)
-
96-well cell culture plates (white, clear-bottom for luciferase assays)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate the day before the assay.
-
Serum Dilution: Prepare serial dilutions of the heat-inactivated serum samples in a separate 96-well plate.
-
Pseudovirus-Serum Incubation: Mix the diluted serum with an equal volume of pseudovirus suspension.
-
Incubation: Incubate the pseudovirus-serum mixture at 37°C for 1 hour.
-
Infection: Add the pseudovirus-serum mixture to the cells.
-
Incubation: Incubate the plates at 37°C for 48-72 hours to allow for reporter gene expression.
-
Readout:
-
For luciferase-based assays, lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP-based assays, visualize and quantify the GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: Calculate the percentage of neutralization for each serum dilution relative to the virus control wells (no serum). The neutralization titer (e.g., IC50) is determined by fitting the data to a dose-response curve.
Protocol 3: qPCR-Based Antiviral Assay
This assay measures the inhibition of viral RNA replication.[18][19]
Materials:
-
Susceptible cell line (e.g., Vero E6)
-
SARS-CoV-2 virus stock
-
Test compound/antiviral drug
-
96-well cell culture plates
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, primers, probes, master mix)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Infection: Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract the total RNA.
-
RT-qPCR: Perform one-step or two-step RT-qPCR to quantify the amount of viral RNA in each well.
-
Data Analysis: Determine the concentration of the compound that inhibits viral RNA replication by a certain percentage (e.g., EC50) by comparing the Cq values of the treated wells to the untreated virus control wells.
Visualizations
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Caption: Troubleshooting logic for high variability in antiviral assays.
References
- 1. Optimization and evaluation of a live virus SARS-CoV-2 neutralization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Culture Restriction for SARS-CoV-2 in Human Cells Facilitates the Screening of Compounds Inhibiting Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture systems for isolation of SARS-CoV-2 clinical isolates and generation of recombinant virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. dispendix.com [dispendix.com]
- 9. An Open One-Step RT-qPCR for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inconclusive results of SARS-CoV2 RT-qPCR: To... | F1000Research [f1000research.com]
- 11. COVID or no COVID: Interpreting inconclusive SARS-CoV-2 qPCR results in different populations and platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 | MDPI [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. genemedi.net [genemedi.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 3CL Protease Inhibitors In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3CL protease inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions related to in vitro resistance to 3CL protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: My 3CL protease inhibitor is showing reduced efficacy in my cell-based assay. What could be the cause?
A1: Reduced efficacy of a 3CL protease inhibitor in a cell-based assay can stem from several factors. One primary reason could be the development of resistance through mutations in the 3CL protease gene. It is also possible that the compound has poor cell permeability or is being actively removed from the cells by efflux pumps. We recommend sequencing the 3CL protease gene of your resistant virus or replicon to identify any potential mutations. Additionally, consider performing a cell-free enzymatic assay to confirm direct inhibition of the protease.
Q2: I've identified a mutation in the 3CL protease. How can I confirm that this mutation is responsible for the observed resistance?
A2: To confirm that a specific mutation confers resistance, you can employ reverse genetics. Introduce the identified mutation into a wild-type infectious clone or replicon system. Then, compare the susceptibility of the mutant and wild-type to your inhibitor in a cell-based assay. A significant increase in the EC50 value for the mutant compared to the wild-type would confirm its role in resistance.[1]
Q3: What are the common mutations in 3CL protease that confer resistance to inhibitors like nirmatrelvir?
A3: Several mutations in the SARS-CoV-2 3CL protease have been identified through in vitro studies that confer resistance to nirmatrelvir and other inhibitors.[1][2] Some frequently observed mutations include those at positions L50, M49, E166, and S144.[3][4] For instance, the E166V mutation has been shown to reduce binding affinity and increase the activation free energy for the formation of the covalent complex with nirmatrelvir.[3][5] Double mutations, such as M49K/M165V, have also been identified and can significantly impact inhibitor binding.[2]
Q4: Are there strategies to overcome resistance once it has been identified?
A4: Yes, several strategies can be employed to overcome resistance to 3CL protease inhibitors. One approach is to design new inhibitors with different chemical scaffolds that are less susceptible to the resistance mutations. Another strategy is to develop inhibitors that form interactions with the backbone of the 3CL protease, as these regions are generally more conserved and less likely to mutate.[6] Combination therapy, using a 3CL protease inhibitor with an antiviral targeting a different viral protein, can also be an effective approach to reduce the likelihood of resistance development. Furthermore, the development of non-covalent inhibitors and PROTACs (Proteolysis-targeting chimeras) that degrade the protease are promising next-generation strategies.[7][8]
Q5: Can resistance mutations affect the catalytic activity or fitness of the virus?
A5: Yes, there is often a trade-off between drug resistance and the catalytic activity or fitness of the 3CL protease.[2] Some mutations that confer resistance can also lead to a decrease in the enzyme's catalytic efficiency (kcat/Km).[9] This can result in attenuated viral replication and pathogenesis. However, compensatory mutations can sometimes arise to restore viral fitness.
Troubleshooting Guides
Problem: Inconsistent IC50/EC50 values in my assays.
| Possible Cause | Troubleshooting Step |
| Assay variability | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Include positive and negative controls in every experiment. |
| Compound stability | Check the stability of your inhibitor in the assay medium over the course of the experiment. Consider potential degradation or precipitation. |
| Cell health | Monitor cell viability to ensure that the observed effects are due to specific inhibition of the 3CL protease and not general cytotoxicity. |
| Enzyme concentration | In enzymatic assays, use a consistent and appropriate concentration of the purified 3CL protease. |
Problem: My inhibitor is potent in an enzymatic assay but weak in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Efflux pump activity | Use efflux pump inhibitors (e.g., verapamil) to determine if your compound is a substrate for cellular efflux pumps. |
| Metabolic instability | Evaluate the metabolic stability of your compound in the presence of liver microsomes or hepatocytes. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of various compounds against wild-type and mutant 3CL proteases.
Table 1: Inhibitory Activity of Nirmatrelvir against Wild-Type and Mutant SARS-CoV-2 3CLpro
| 3CLpro Variant | IC50 (µM) | Fold-change in Resistance | Reference |
| Wild-Type | 0.050 ± 0.005 | - | [4] |
| Y54A/S144A | 0.40 ± 0.05 | 8 | [4] |
| S144A/E166A | 3.6 ± 0.4 | 72 | [4] |
| L50F/E166V | ~4.0 | 80 | [3] |
Table 2: Antiviral Activity of Optimized 3CLpro Inhibitors
| Compound | Target Virus | EC50 (µM) in Vero E6 cells | Reference |
| 6e | SARS-CoV-2 | 0.15 | [6][10] |
| 6j | MERS-CoV | 0.04 | [6][11] |
| GC376 | MERS-CoV | ~1.0 | [6] |
| 1 (aldehyde) | SARS-CoV-2 | 0.53 | [12] |
| 2 (aldehyde) | SARS-CoV-2 | 0.72 | [12] |
| 11 (aldehyde) | SARS-CoV-2 | - (IC50 = 0.053 ± 0.005 µM) | [7] |
| 12 (aldehyde) | SARS-CoV-2 | - (IC50 = 0.040 ± 0.002 µM) | [7] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay measures the enzymatic activity of 3CL protease by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Purified recombinant 3CL protease
-
FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
3CL protease inhibitor
-
Black 96-well plate
-
Fluorescent plate reader
Procedure:
-
Prepare serial dilutions of the 3CL protease inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions.
-
Add the purified 3CL protease to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over time using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Replicon Assay
This assay measures the antiviral activity of an inhibitor in a cellular context using a viral replicon system.
Materials:
-
Cells stably expressing a viral replicon (e.g., Huh-7 cells with a SARS-CoV-2 replicon expressing a reporter gene like luciferase)
-
Cell culture medium
-
3CL protease inhibitor
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the replicon-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the 3CL protease inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Measure the reporter gene activity (e.g., luciferase signal) according to the manufacturer's instructions.
-
In a parallel plate, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the inhibitor.
-
Calculate the percentage of inhibition of replicon replication and cell viability for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
Visualizations
Caption: Mechanisms of 3CL protease inhibitor resistance.
Caption: Workflow for investigating and overcoming resistance.
Caption: Impact of resistance on the viral replication pathway.
References
- 1. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The impact of SARS-CoV-2 3CL protease mutations on nirmatrelvir inhibitory efficiency. Computational insights into potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of de-novo coronavirus 3-chymotrypsin-like protease (3CLpro) inhibitors since COVID-19 outbreak: A strategy to tackle challenges of persistent virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into the Mutational Landscape of the Main Protease/3CLPro and Its Impact on Long-Term COVID-19/SARS-CoV-2 Management [mdpi.com]
- 10. chem.bg.ac.rs [chem.bg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate cell line for Coronastat experiments
This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate cell lines and troubleshooting experiments involving Coronastat, a novel investigational antiviral agent.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying this compound's efficacy against coronaviruses?
A1: The choice of cell line is critical and depends on the specific goals of your experiment. Key factors to consider are the expression of viral entry receptors, such as Angiotensin-Converting Enzyme 2 (ACE2) and Transmembrane Protease, Serine 2 (TMPRSS2), and the cell line's origin.[1][2][3]
-
For general antiviral screening and viral propagation:
-
Vero E6 cells: An African green monkey kidney cell line, are highly susceptible to a wide range of coronaviruses and produce a prominent cytopathic effect (CPE), making them a gold standard for plaque assays and viral titration.[4][5] However, they lack a functional interferon response, which may not fully represent the human immune response.[5]
-
-
For studies requiring a human cell model:
-
Calu-3 cells: A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2.[3][4] They are a relevant model for respiratory infections but may produce lower viral titers compared to Vero E6 cells.[4][6]
-
Caco-2 cells: A human colorectal adenocarcinoma cell line that also expresses ACE2 and TMPRSS2.[3][4] These cells are useful for studying viral entry and replication in an intestinal model.[4]
-
-
For high-throughput screening and mechanistic studies:
-
HEK293T cells engineered to express ACE2 (and TMPRSS2): Human Embryonic Kidney 293T cells have high transfection efficiency, making them ideal for creating stable cell lines that consistently express high levels of viral receptors.[7][8][9][10][11] These engineered lines are highly permissive to SARS-CoV-2 and are excellent tools for screening antiviral compounds and studying viral entry mechanisms.[7][9][10][11]
-
A549 cells engineered to express ACE2 and TMPRSS2: A549 cells are a human lung carcinoma line commonly used for respiratory infection studies.[1] Wild-type A549 cells have low ACE2 and no TMPRSS2 expression, making them poorly permissive to SARS-CoV-2.[1][12] However, engineered A549-hACE2-TMPRSS2 cells are highly permissive and provide a robust model for antiviral drug testing.[1][12][13]
-
Q2: Why is the expression of both ACE2 and TMPRSS2 important?
A2: ACE2 is the primary receptor that the SARS-CoV-2 spike protein binds to for cell entry.[1][2] TMPRSS2 is a host cell protease that cleaves the spike protein, a process necessary for the fusion of the viral and cellular membranes.[2][3] The presence of both proteins on the cell surface allows for a more efficient viral entry pathway.[1][2][3] Cell lines expressing both ACE2 and TMPRSS2 are therefore more physiologically relevant models for studying SARS-CoV-2 infection and the efficacy of entry inhibitors like this compound.[1][2]
Q3: I am not observing the expected inhibition of viral replication with this compound. What are the potential causes?
A3: Several factors could contribute to a lack of antiviral effect. Consider the following:
-
Cell Line Choice: Ensure your chosen cell line expresses the molecular target of this compound. If this compound targets a specific host pathway, verify that this pathway is active in your cell model.
-
Viral Strain: Different viral variants can exhibit varying sensitivity to antiviral compounds.[14]
-
Drug Concentration and Stability: The effective concentration of this compound may need to be optimized. Also, confirm the stability of the compound in your experimental conditions.
-
Assay Sensitivity: The method used to quantify viral replication (e.g., qPCR, plaque assay, TCID50) may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated.
Q4: My experiment shows high cytotoxicity. How can I differentiate this from a true antiviral effect?
A4: It is crucial to distinguish between specific antiviral activity and non-specific cytotoxicity.[15]
-
Run a cytotoxicity assay in parallel: Treat your chosen cell line with a range of this compound concentrations in the absence of the virus.[15][16] Use a cell viability assay (e.g., MTT, MTS, or LDH release) to determine the maximum non-toxic concentration of the drug.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable safety profile for the compound.
-
Microscopic Examination: Visually inspect the cells. Drug-induced cytotoxicity may present a different morphology compared to virus-induced cytopathic effect (CPE).
Data Presentation
Table 1: Comparison of Commonly Used Cell Lines for Coronavirus Research
| Cell Line | Origin | Key Features | Recommended Applications for this compound |
| Vero E6 | African Green Monkey Kidney | High susceptibility to SARS-CoV-2, clear CPE, deficient in interferon production.[4][5] | Viral titration (plaque assays), initial screening for antiviral activity.[17][18] |
| Calu-3 | Human Lung Adenocarcinoma | Endogenous expression of ACE2 and TMPRSS2, relevant respiratory model.[3][4] | Efficacy studies in a lung cell model, studies on viral entry and replication.[19] |
| Caco-2 | Human Colorectal Adenocarcinoma | Endogenous expression of ACE2 and TMPRSS2, intestinal model.[3][4] | Studies on viral pathogenesis in the gut, evaluation of orally administered antivirals. |
| HEK293T-hACE2 | Human Embryonic Kidney (Engineered) | High and stable expression of human ACE2, highly permissive to infection.[7][8][9][10] | High-throughput screening, neutralization assays, studies focused on the ACE2-Spike interaction.[7][8][9][10][11] |
| A549-hACE2-TMPRSS2 | Human Lung Carcinoma (Engineered) | Stably expresses both hACE2 and hTMPRSS2, highly permissive to infection.[1][12][13] | Antiviral drug screening in a human lung cell context, studies on the role of TMPRSS2 in viral entry.[1][12] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for selecting the appropriate cell line.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]
- 4. Choosing a cellular model to study SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-type-resolved quantitative proteomics map of interferon response against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. takarabio.com [takarabio.com]
- 9. fenicsbio.com [fenicsbio.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Human ACE2 Stable Cell Line - HEK293T (CSC-RO0641) - Creative Biogene [creative-biogene.com]
- 12. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. emerypharma.com [emerypharma.com]
- 16. tecolab-global.com [tecolab-global.com]
- 17. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Lung Models and Their Application to Study SARS-CoV-2 Pathogenesis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis of 3CL Protease Inhibitors: Coronastat (NK01-63) vs. Paxlovid (Nirmatrelvir)
A head-to-head examination of two prominent SARS-CoV-2 main protease inhibitors, Coronastat (NK01-63) and Paxlovid (nirmatrelvir), reveals distinct preclinical efficacy profiles and highlights the ongoing efforts in the development of potent oral antivirals against COVID-19. Both compounds target the 3C-like (3CL) protease, an enzyme essential for viral replication, but differ in their reported potencies and the extent of their clinical development.
Paxlovid, a combination of the active antiviral agent nirmatrelvir and the pharmacokinetic booster ritonavir, has demonstrated robust efficacy in clinical trials and is authorized for use in treating mild-to-moderate COVID-19.[1][2] In contrast, this compound (NK01-63) is a potent preclinical candidate that has shown significant promise in enzymatic and cell-based assays.
This guide provides a comprehensive comparison of the available preclinical and clinical data for this compound and Paxlovid, focusing on their in vitro and in vivo efficacy, and details the experimental protocols underpinning these findings.
Quantitative Efficacy Data
A summary of the key quantitative data for this compound (NK01-63) and Paxlovid (nirmatrelvir) is presented below. These values provide a direct comparison of the inhibitory activities of the two compounds against the SARS-CoV-2 3CL protease and the virus itself.
| Parameter | This compound (NK01-63) | Paxlovid (Nirmatrelvir) |
| Biochemical Assay | ||
| IC50 (SARS-CoV-2 3CLpro) | 0.049 ± 0.005 µM | 0.00311 µM (Ki) |
| Cell-Based Assays | ||
| EC50 (Vero E6 cells) | 0.45 ± 0.05 µM | 21.1 - 327.6 nM (against various VOCs) |
| EC50 (A549-ACE2 cells) | 0.17 ± 0.03 µM | Not Reported |
| In Vivo Efficacy | ||
| Animal Model | K18-hACE2 mice | Roborovski dwarf hamsters, Ferrets, K18-hACE2 mice |
| Key Finding | Significant reduction in viral titers in the lungs. | Survival benefit and reduction in lung viral titers.[3] |
Mechanism of Action: Targeting the Viral Replication Engine
Both this compound and Paxlovid function by inhibiting the SARS-CoV-2 3CL protease (also known as the main protease or Mpro). This enzyme plays a critical role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps).[4][5][6][7] This cleavage process is essential for the assembly of the viral replication and transcription complex. By blocking the active site of the 3CL protease, these inhibitors prevent the processing of the polyproteins, thereby halting viral replication.
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited for both this compound and Paxlovid.
SARS-CoV-2 3CL Protease Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of compounds against the 3CL protease.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the 3CL protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in this fluorescence signal.
Protocol Outline:
-
Recombinant SARS-CoV-2 3CL protease is incubated with the test compound (this compound or nirmatrelvir) at various concentrations in an appropriate assay buffer.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay in Cell Culture
The half-maximal effective concentration (EC50) of an antiviral compound is determined using a cell-based assay that measures the inhibition of viral replication.
Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The extent of viral replication is quantified after a defined incubation period.
Protocol Outline:
-
Host cells (e.g., Vero E6, A549-ACE2) are seeded in multi-well plates.
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period (typically 24-72 hours), the antiviral effect is assessed using one of the following methods:
-
Cytopathic Effect (CPE) Reduction Assay: The percentage of cell death caused by the virus is visually scored or quantified using a cell viability dye (e.g., neutral red).
-
Viral RNA Quantification: The amount of viral RNA in the cell supernatant or cell lysate is measured by quantitative reverse transcription PCR (qRT-PCR).
-
Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted to determine the reduction in infectious virus particles.
-
-
EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
References
- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 2. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 3. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronavirus 3CLpro proteinase cleavage sites: Possible relevance to SARS virus pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of coronavirus 3C-like protease cleavage sites using machine-learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential 3‐chymotrypsin‐like cysteine protease cleavage sites in the coronavirus polyproteins pp1a and pp1ab and their possible relevance to COVID‐19 vaccine and drug development - PMC [pmc.ncbi.nlm.nih.gov]
Coronastat's Selectivity Profile Against Human Proteases: A Comparative Guide
For Immediate Release
This guide provides a detailed analysis of the selectivity profile of Coronastat, a potent inhibitor of the SARS-CoV-2 3CL protease, against a panel of human proteases. The data presented here is crucial for researchers, scientists, and drug development professionals to understand the potential for off-target effects and to guide further preclinical and clinical development of this and related compounds.
Executive Summary
This compound (also known as NK01-63) has been identified as a promising therapeutic candidate for COVID-19 due to its potent inhibition of the main viral protease, SARS-CoV-2 3CLpro. However, a critical aspect of drug development is to assess the selectivity of a compound to minimize the risk of adverse effects caused by interactions with unintended host targets. This guide summarizes the available quantitative data on the inhibitory activity of this compound and its analogs against various human proteases, providing a direct comparison of its on-target versus off-target activities.
Selectivity Profiling of this compound and its Analogs
The inhibitory activity of this compound and its analog, EB54, was evaluated against a range of human proteases. The results, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), are summarized in the table below. A lower IC50 value indicates a more potent inhibition.
| Protease Target | Class | This compound (NK01-63) IC50 (µM) | EB54 IC50 (µM) | Reference Compound (GC376) IC50 (µM) |
| SARS-CoV-2 3CLpro | Viral Cysteine Protease | <0.01 | <0.01 | 0.04 |
| Cathepsin L | Human Cysteine Protease | 6 | 1 | 0.33 |
| Chymotrypsin | Human Serine Protease | >100 | >100 | >100 |
Data sourced from a 2022 study on the development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease.[1]
Key Observations:
-
High On-Target Potency: this compound and EB54 demonstrate exceptional potency against their intended target, the SARS-CoV-2 3CL protease, with IC50 values in the nanomolar range.[1]
-
Off-Target Activity against Cathepsin L: Both this compound and EB54 show inhibitory activity against human Cathepsin L, a cysteine protease involved in various physiological processes.[1] Notably, EB54 is a more potent inhibitor of Cathepsin L than this compound.
-
Selectivity over Serine Proteases: The compounds exhibit high selectivity against the human serine protease, chymotrypsin, with no significant inhibition observed at concentrations up to 100 µM.[1]
-
Improved Selectivity Profile of this compound: While both this compound and its analog EB54 are potent viral protease inhibitors, this compound displays a more favorable selectivity profile with a 6-fold lower potency against Cathepsin L compared to EB54.[1] The reference compound, GC376, is the most potent inhibitor of Cathepsin L among the tested compounds.[1]
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs against human proteases is typically performed using in vitro biochemical assays. A general workflow for such an assay is outlined below.
Biochemical Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protease.
-
Reagents and Materials:
-
Purified recombinant human protease (e.g., Cathepsin L, Chymotrypsin).
-
Specific fluorogenic peptide substrate for the protease.
-
Test compound (this compound or its analogs) at various concentrations.
-
Assay buffer (optimized for pH and ionic strength for the specific protease).
-
Microplate reader capable of measuring fluorescence.
-
-
Procedure:
-
The test compound is serially diluted to create a range of concentrations.
-
The purified protease is pre-incubated with the test compound or vehicle control (e.g., DMSO) in the assay buffer for a defined period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity profile of a protease inhibitor.
Caption: Workflow for Protease Inhibitor Selectivity Profiling.
Signaling Pathway and Logical Relationships
The development of a selective protease inhibitor involves a logical progression from identifying a target to assessing its off-target effects.
Caption: Logic of Selective Protease Inhibitor Development.
Conclusion
The selectivity profiling of this compound reveals it to be a highly potent inhibitor of the SARS-CoV-2 3CL protease with a favorable selectivity profile against the tested human proteases. While off-target inhibition of Cathepsin L is observed, the potency is significantly lower than for its intended viral target. This data is essential for the continued development of this compound as a potential therapeutic for COVID-19, and highlights the importance of comprehensive selectivity profiling in the early stages of drug discovery. Further studies involving a broader panel of human proteases are warranted to build a more complete understanding of this compound's off-target interaction landscape.
References
Head-to-Head Comparison of 3CL Protease Inhibitors for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of key 3C-like (3CL) protease inhibitors, a critical class of antiviral agents targeting SARS-CoV-2. The 3CL protease is a viral enzyme essential for the replication of the virus, making it a prime target for therapeutic intervention. This document summarizes quantitative performance data, outlines detailed experimental protocols for inhibitor evaluation, and visualizes the underlying mechanisms and workflows to support research and development efforts in this area.
Mechanism of Action of 3CL Protease Inhibitors
The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual non-structural proteins (nsps) to form the viral replication and transcription complex. The 3CL protease, also known as the main protease (Mpro), is responsible for the majority of these cleavage events.[1] 3CL protease inhibitors are small molecules designed to fit into the active site of the enzyme, blocking its proteolytic activity and thereby preventing the maturation of viral proteins necessary for replication.[1]
Quantitative Comparison of 3CL Protease Inhibitors
The following table summarizes the in vitro efficacy of several key 3CL protease inhibitors against SARS-CoV-2. The data, including IC50 (half-maximal inhibitory concentration in enzymatic assays), EC50 (half-maximal effective concentration in cell-based assays), and Ki (inhibition constant), are compiled from various preclinical studies.
| Inhibitor | Target | IC50 | EC50 | Ki | Key Characteristics |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | 0.0031 µM | 0.079 µM | 0.003 µM | Oral covalent inhibitor; active component of Paxlovid. |
| Ensitrelvir (S-217622) | SARS-CoV-2 3CLpro | 0.013 µM | 0.2 - 0.5 µM | - | Oral non-covalent inhibitor; does not require a pharmacokinetic booster.[2] |
| PF-00835231 | SARS-CoV-2 3CLpro | 0.00069 µM | 0.422 µM | 0.00027 µM | Active metabolite of the intravenous prodrug PF-07304814.[3] |
| GC-376 | SARS-CoV-2 3CLpro | 0.17 µM | 0.49 - 3.37 µM | - | Broad-spectrum coronavirus 3CLpro inhibitor; originally developed for feline infectious peritonitis.[4] |
| Boceprevir | SARS-CoV-2 3CLpro | 4.13 µM | 1.90 µM | - | Repurposed hepatitis C virus protease inhibitor.[4] |
| Calpain Inhibitor II | SARS-CoV-2 3CLpro | 0.49 µM | - | - | Identified through screening of known protease inhibitors. |
| Calpain Inhibitor XII | SARS-CoV-2 3CLpro | 0.49 µM | - | - | Identified through screening of known protease inhibitors. |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay
This assay quantitatively measures the enzymatic activity of 3CL protease and the inhibitory potential of compounds.
Principle: A fluorogenic peptide substrate containing a cleavage site for 3CL protease is flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by 3CL protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test compounds and controls (e.g., a known inhibitor like GC-376)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the respective wells. Include wells with a known inhibitor as a positive control and DMSO as a negative control.
-
Add the 3CL protease solution to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-based Antiviral Assay (Cytopathic Effect Reduction)
This assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Principle: Susceptible host cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of varying concentrations of a test compound. If the compound inhibits viral replication, it will prevent the virus from causing CPE, and the cells will remain viable. Cell viability is quantified using a colorimetric or luminescent readout.[5][6]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compounds and controls (e.g., remdesivir as a positive control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® or Neutral Red)
-
Plate reader (colorimetric or luminometric)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.[5]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of SARS-CoV-2 (e.g., at a multiplicity of infection of 0.05). Include uninfected cells as a negative control and infected, untreated cells as a positive control for CPE.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator until CPE is evident in the positive control wells.[6]
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the untreated virus control.
-
Plot the percentage of CPE reduction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of 3CL protease inhibitors.
Conclusion
The development of potent and specific 3CL protease inhibitors remains a cornerstone of antiviral therapy for COVID-19. This guide provides a comparative overview of key inhibitors, highlighting their relative potencies and characteristics. The detailed experimental protocols and visualized workflows offer a practical framework for researchers engaged in the discovery and evaluation of novel antiviral agents targeting the SARS-CoV-2 3CL protease. Continued research and head-to-head comparisons are essential for the development of next-generation inhibitors with improved efficacy, safety, and resistance profiles.
References
- 1. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Coronastat's Antiviral Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Coronastat's potential antiviral activity against SARS-CoV-2 in primary human cells. Due to the absence of publicly available in vitro data for this compound, this guide establishes a framework for its evaluation by comparing its known mechanism of action with established antiviral agents, for which experimental data in relevant primary human cell models are available.
This compound, also known as NK01-63, is identified as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2] This mechanism is shared by other successful antivirals, such as nirmatrelvir. This guide outlines the necessary experimental framework to validate this compound's efficacy and provides a comparative benchmark against remdesivir, nirmatrelvir, and lopinavir/ritonavir.
Comparative Antiviral Activity in Primary Human Airway Epithelial Cells
A direct comparison of the antiviral potency of these compounds is crucial for evaluating their therapeutic potential. The following table summarizes the available 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) data in primary human airway epithelial cells (hAEC) or related cell lines. It is important to note the lack of publicly available data for this compound, highlighting a critical gap in its preclinical evaluation.
| Compound | Target | Cell Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (NK01-63) | SARS-CoV-2 3CLpro | Primary Human Airway Epithelial Cells | Data not available | Data not available | Data not available |
| Remdesivir | SARS-CoV-2 RdRp | Primary Human Airway Epithelial (HAE) Cells | 0.010 | >10 | >1000 |
| Nirmatrelvir | SARS-CoV-2 3CLpro | Differentiated Normal Human Bronchial Epithelial Cells | 0.181 (EC90) | Data not available | Data not available |
| Lopinavir | HIV Protease / SARS-CoV-2 3CLpro | Vero E6 Cells | 26.63 | >100 | >3.75 |
Experimental Protocols for Antiviral Validation
To ascertain the antiviral efficacy and safety profile of this compound, a series of standardized in vitro assays using primary human cells are required.
Plaque Reduction Assay in Primary Human Airway Epithelial Cells
This assay is the gold standard for quantifying infectious virus and determining the inhibitory effect of a compound.
Materials:
-
Primary human airway epithelial cells (hAECs) cultured at an air-liquid interface (ALI)
-
SARS-CoV-2 isolate
-
This compound and control compounds
-
Cell culture medium
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed hAECs in transwell inserts and culture to form a differentiated mucociliary epithelium at ALI.
-
Pre-treat the cells with serial dilutions of this compound or control compounds for 2 hours.
-
Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing agarose and the respective compound concentrations.
-
Incubate for 48-72 hours until viral plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well to determine the percentage of plaque reduction compared to the untreated control. The EC50 value is calculated from the dose-response curve.
Cytotoxicity Assay in Primary Human Airway Epithelial Cells (MTT Assay)
This assay assesses the potential toxicity of the antiviral compound on the host cells.
Materials:
-
Primary hAECs
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
Procedure:
-
Seed hAECs in a 96-well plate and allow them to adhere and grow to confluency.
-
Treat the cells with serial dilutions of this compound or control compounds for the same duration as the antiviral assay (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
Viral Load Quantification by RT-qPCR
This method quantifies the amount of viral RNA in the supernatant of infected cells to determine the effect of the compound on viral replication.
Materials:
-
Supernatant from infected hAEC cultures treated with this compound or control compounds
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a specific probe)
-
Primers and probe specific for a SARS-CoV-2 gene (e.g., N gene)
Procedure:
-
Collect the supernatant from the apical side of the hAEC cultures at different time points post-infection.
-
Extract viral RNA from the supernatant using a commercial kit.
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Set up the qPCR reaction with the cDNA, primers, probe, and master mix.
-
Run the qPCR instrument to amplify and detect the viral gene.
-
Quantify the viral RNA copies based on a standard curve.
-
Compare the viral load in treated samples to the untreated control to determine the inhibition of viral replication.
Visualizing the Mechanisms of Action
To better understand the therapeutic rationale, the following diagrams illustrate the SARS-CoV-2 replication cycle and the proposed experimental workflow for validating antiviral compounds.
Caption: SARS-CoV-2 replication cycle and targets of antiviral drugs.
Caption: Workflow for validating antiviral activity in primary human cells.
Conclusion
While this compound's mechanism of action as a SARS-CoV-2 3CLpro inhibitor is promising, a comprehensive evaluation of its antiviral activity and cytotoxicity in primary human cell models is imperative. This guide provides the necessary framework and comparative data to facilitate such an investigation. The lack of publicly available data for this compound underscores the need for further preclinical research to validate its potential as a therapeutic agent for COVID-19. The outlined experimental protocols will enable researchers to generate the critical data required for a thorough and objective assessment of this compound's performance against existing antiviral alternatives.
References
Comparative Analysis of Coronastat's Cross-Reactivity with Viral Proteases
For Immediate Release
A Comprehensive Guide to the Selectivity of Coronastat, a Potent SARS-CoV-2 Main Protease Inhibitor
Researchers and drug development professionals now have access to a detailed comparison of this compound's (also known as NK01-63) cross-reactivity with a panel of viral and human proteases. This guide provides essential data for evaluating the specificity and potential off-target effects of this promising antiviral candidate.
This compound has emerged as a highly potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Main Protease, Mpro), a critical enzyme for viral replication.[1][2] Understanding its activity against other viral and host cell proteases is paramount for its development as a safe and effective therapeutic.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various proteases, providing a clear overview of its selectivity profile.
| Protease Target | Virus Family | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | Coronaviridae | 16 | [3] |
| Human Cathepsin L | Papain-like Peptidases | 6 | [3] |
| SARS-CoV-1 3CLpro | Coronaviridae | Data Not Available | |
| MERS-CoV 3CLpro | Coronaviridae | Data Not Available | |
| Human Rhinovirus 3Cpro | Picornaviridae | Data Not Available | |
| HIV-1 Protease | Retroviridae | Data Not Available | |
| HCV NS3/4A Protease | Flaviviridae | Data Not Available | |
| Human Chymotrypsin | Serine Proteases | Less selective than for SARS-CoV-2 3CLpro |
Note: "Data Not Available" indicates that specific inhibitory values for this compound against these proteases were not found in the currently available literature.
While specific IC50 values for this compound against SARS-CoV-1 and MERS-CoV 3CLpro are not yet published, the high degree of conservation at the active site of coronavirus 3CL proteases suggests potential inhibitory activity. For context, other peptidomimetic inhibitors have demonstrated activity against both SARS-CoV-2 and MERS-CoV 3CLpro.
Interestingly, this compound exhibits potent inhibition of human Cathepsin L. However, it is reported to be less active against this host protease compared to the parent compound GC376, suggesting that this compound's primary antiviral mechanism is likely through the inhibition of the viral 3CLpro.[3] Furthermore, studies have indicated that this compound is more selective for the SARS-CoV-2 main protease than for the human serine protease, chymotrypsin.
Experimental Methodologies
The determination of protease inhibition is crucial for assessing the potency and selectivity of antiviral compounds. Two common experimental approaches are Fluorescence Resonance Energy Transfer (FRET)-based assays and cell-based assays.
Experimental Workflow: Cross-Reactivity Assessment
Caption: Workflow for determining protease inhibition using a FRET-based assay.
Detailed Protocol: FRET-Based Protease Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of this compound against a specific viral protease using a FRET-based assay.
Materials:
-
Recombinant viral protease (e.g., SARS-CoV-2 3CLpro)
-
Fluorogenic FRET substrate specific to the protease
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant protease to the desired concentration in cold assay buffer.
-
Assay Reaction: a. In a 96-well black microplate, add the diluted this compound solutions to the appropriate wells. Include a positive control (protease with no inhibitor) and a negative control (assay buffer with no protease). b. Add the diluted protease solution to all wells except the negative control. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement: a. Prepare the FRET substrate solution in assay buffer. b. Add the substrate solution to all wells to initiate the enzymatic reaction. c. Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic measurement) at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Data Analysis: a. For each concentration of this compound, determine the initial reaction velocity from the linear phase of the fluorescence versus time plot. b. Normalize the initial velocities to the positive control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathway: Viral Polyprotein Processing by 3CLpro
The following diagram illustrates the critical role of the 3C-like protease in the coronavirus replication cycle, which is the primary target of this compound.
Caption: Inhibition of viral polyprotein processing by this compound.
This comprehensive guide provides researchers with the necessary data and protocols to critically evaluate this compound's selectivity and to design further experiments to explore its full therapeutic potential. The favorable selectivity profile, particularly in comparison to some host proteases, underscores its promise as a targeted antiviral agent. Further studies are warranted to determine the inhibitory activity of this compound against a broader range of viral proteases.
References
In Vivo Comparative Studies of Coronastat and Other Antivirals: A Data-Driven Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide aims to provide a comparative analysis of the in vivo efficacy of Coronastat and other leading antiviral candidates. However, a comprehensive search of publicly available scientific literature and clinical trial data reveals a critical gap: as of the time of this publication, no in vivo studies for this compound (also known as NK01-63) have been published.
This compound has been identified as a potent inhibitor of the SARS-CoV-2 3CL protease in vitro.[1] While its preclinical development holds promise, the absence of animal model or human clinical trial data prevents a direct comparison with other antivirals that have undergone in vivo evaluation.
Therefore, this guide will proceed by presenting available in vivo data for other prominent antiviral agents, particularly those targeting the SARS-CoV-2 3CL protease, to offer a baseline for comparison once in vivo data for this compound becomes available. The following sections summarize the in vivo performance of select antivirals and provide detailed experimental protocols to facilitate future comparative assessments.
Comparative In Vivo Efficacy of SARS-CoV-2 3CL Protease Inhibitors
While direct comparative data for this compound is unavailable, studies on other 3CL protease inhibitors provide valuable insights into the potential in vivo efficacy of this class of antivirals.
| Antiviral | Animal Model | Virus Strain | Key Efficacy Endpoints | Outcome |
| Ensitrelvir | BALB/cAJcl mice | SARS-CoV-2 MA-P10 strain | - Reduced lung viral titers- Improved survival rates | Demonstrated comparable or greater in vivo efficacy compared to nirmatrelvir. |
| Nirmatrelvir | BALB/cAJcl mice | SARS-CoV-2 MA-P10 strain | - Reduced lung viral titers- Improved survival rates | Showed significant reduction in viral load and improved survival. |
| GC-376 | Not specified in provided abstracts | SARS-CoV-2 | - Antiviral activity in A549+ACE2 cells | Exhibited antiviral activity, though trended towards being less potent than PF-00835231 in a direct comparison.[2] |
| PF-00835231 | BALB/c mice | SARS-CoV-2 MA10 | - Reduced viral load in lungs | Effective at reducing SARS-CoV-2 viral load in mouse lungs at concentrations consistent with in vitro potency.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of in vivo studies. Below are representative experimental protocols for evaluating antiviral efficacy in animal models.
Mouse Model of SARS-CoV-2 Infection
-
Animal Model: BALB/cAJcl mice.
-
Virus Strain: Mouse-adapted SARS-CoV-2 (MA-P10) strain.
-
Infection: Intranasal inoculation with the virus.
-
Treatment: Oral administration of the antiviral agent (e.g., ensitrelvir, nirmatrelvir) or vehicle control, typically initiated one day post-infection and continued for a specified duration (e.g., twice daily for 5 days).
-
Efficacy Endpoints:
-
Viral Titers: Measurement of viral load in lung tissue and nasal turbinates at specific time points post-infection.
-
Body Weight: Daily monitoring of changes in body weight as an indicator of disease progression.
-
Survival: Monitoring of animal survival over the course of the study.
-
Histopathology: Examination of lung tissue for pathological changes.
-
Visualizing Antiviral Mechanisms and Workflows
To aid in the conceptual understanding of the processes involved in antiviral drug evaluation, the following diagrams illustrate the mechanism of action of 3CL protease inhibitors and a typical in vivo experimental workflow.
Caption: Mechanism of action of 3CL protease inhibitors like this compound.
Caption: General workflow for in vivo antiviral efficacy studies.
Conclusion
The development of effective oral antivirals against SARS-CoV-2 remains a critical goal in pandemic preparedness. While this compound shows significant promise based on its in vitro profile as a 3CL protease inhibitor, its in vivo efficacy has yet to be reported. The data and protocols presented here for other antivirals provide a framework for the future evaluation and comparison of this compound. Researchers eagerly await the publication of in vivo studies to better understand the therapeutic potential of this compound. This guide will be updated as new data becomes available.
References
Benchmarking Coronastat: A Comparative Analysis of IC50 and EC50 Values Against Leading SARS-CoV-2 3CL Protease Inhibitors
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive benchmark analysis of Coronastat (also known as NK01-63), a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The following sections present a comparative overview of its in vitro efficacy (IC50) and cellular antiviral activity (EC50) alongside other notable 3CLpro inhibitors: GC376, Nirmatrelvir (the active component of Paxlovid), and Ensitrelvir. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of antiviral therapeutics for COVID-19.
Quantitative Performance Analysis
The efficacy of antiviral compounds is primarily assessed by their half-maximal inhibitory concentration (IC50) against their molecular target and their half-maximal effective concentration (EC50) in cell-based assays. The data summarized below has been compiled from various preclinical studies to provide a comparative landscape of these key performance indicators.
In Vitro 3CL Protease Inhibition (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, the activity of the SARS-CoV-2 3CL protease.
| Compound | IC50 (nM) | Target | Comments |
| This compound (NK01-63) | 16[1] | SARS-CoV-2 Mpro | Potent inhibitory activity.[1] |
| GC376 | 30 - 1500 | SARS-CoV-2 Mpro | Wide range of reported values depending on the study. |
| Nirmatrelvir (PF-07321332) | ~3.11 (Kᵢ) | SARS-CoV-2 Mpro | A potent reversible covalent inhibitor. |
| Ensitrelvir (S-217622) | 13[2] | SARS-CoV-2 3CLpro | Orally active, non-covalent inhibitor.[2] |
Cell-Based Antiviral Activity (EC50)
The EC50 value measures the concentration of a drug that gives half-maximal response, in this context, the protection of cells from virus-induced death or the inhibition of viral replication by 50%.
| Compound | EC50 (nM) | Cell Line | Comments |
| This compound (NK01-63) | 6[1] | Huh7-ACE2 | Excellent antiviral activity.[1] |
| GC376 | 180 - 3370 | Vero / Vero E6 | |
| Nirmatrelvir (PF-07321332) | 15.9 - 127.2 | VeroE6 P-gp knockout | Potent against various SARS-CoV-2 variants. |
| Ensitrelvir (S-217622) | 220 - 520 | VeroE6T | Effective against a range of SARS-CoV-2 variants. |
Note: The IC50 and EC50 values presented are derived from multiple sources and may have been determined under different experimental conditions. Direct head-to-head studies are limited, and thus these values should be considered for comparative purposes with this caveat in mind.
Experimental Protocols
The determination of IC50 and EC50 values relies on robust and standardized experimental methodologies. Below are detailed descriptions of common protocols used in the evaluation of SARS-CoV-2 3CL protease inhibitors.
In Vitro 3CL Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantitatively measures the enzymatic activity of the 3CL protease and the inhibitory effect of compounds.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CL protease (Mpro).
-
FRET-based substrate: A peptide containing a fluorophore and a quencher flanking the 3CLpro cleavage site (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans).[3]
-
Assay buffer: Typically contains Tris-HCl, NaCl, and EDTA at a physiological pH.[3]
-
Test compounds (e.g., this compound) dissolved in a suitable solvent like DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of the assay plate.
-
Recombinant 3CL protease is added to each well and incubated with the compound for a predefined period to allow for binding.
-
The FRET substrate is then added to initiate the enzymatic reaction.
-
If the protease is active, it cleaves the substrate, separating the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).[3]
-
The rate of fluorescence increase is proportional to the protease activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
This assay determines the ability of a compound to protect host cells from virus-induced cell death.
-
Reagents and Materials:
-
A susceptible cell line (e.g., Vero E6, Huh7-ACE2).[1]
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in a cell culture-compatible solvent.
-
96-well cell culture plates.
-
A cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer.
-
-
Procedure:
-
Cells are seeded in 96-well plates and incubated to form a confluent monolayer.
-
The test compound is serially diluted and added to the cells.
-
The cells are then infected with a known amount of SARS-CoV-2.
-
Control wells include cells with virus but no compound (virus control), cells with no virus and no compound (cell control), and cells with compound but no virus (toxicity control).
-
The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects in the virus control wells (typically 48-72 hours).[4]
-
After the incubation period, a cell viability reagent is added to each well. This reagent typically measures ATP content, which is proportional to the number of viable cells.
-
Luminescence is measured using a luminometer.
-
The percentage of cell viability is calculated relative to the cell control.
-
EC50 values are determined by plotting the percentage of protection from CPE against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the targeted viral pathway and a typical experimental workflow.
Caption: SARS-CoV-2 Replication Cycle and the Role of 3CL Protease.
References
- 1. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives [mdpi.com]
- 2. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Unveiling the Cytotoxicity Profile of Coronastat (NK01-63): A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the cytotoxicity of Coronastat (NK01-63), a potent inhibitor of the SARS-CoV-2 main protease (Mpro), against other Mpro inhibitors. The following sections present quantitative cytotoxicity data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental procedures.
Comparative Cytotoxicity of Mpro Inhibitors
The cytotoxicity of an antiviral compound is a critical parameter in drug development, indicating its potential for causing damage to host cells. The 50% cytotoxic concentration (CC50) is a standard measure, representing the concentration of a substance that causes the death of 50% of a cell population. A higher CC50 value indicates lower cytotoxicity.
The following table summarizes the available cytotoxicity data for this compound (NK01-63) and two other well-characterized SARS-CoV-2 Mpro inhibitors, GC376 and Nirmatrelvir.
| Compound | Cell Line | CC50 (µM) | Citation(s) |
| This compound (NK01-63) | Vero E6 | >200 | [1] |
| GC376 | Vero E6 | >100, >200 | [2][3] |
| Nirmatrelvir | HeLa-ACE2 | >20 (Omicron BA.1) | [4] |
| HeLa-ACE2 | >20 (Omicron BA.2) | [4] | |
| HeLa-ACE2 | >20 (USA-WA1/2020) | [4] | |
| Caco-2 | >100 | [5] |
Based on the available data, this compound (NK01-63) exhibits a highly favorable cytotoxicity profile, with no significant cell death observed at concentrations up to 200 µM in Vero E6 cells[1]. This is comparable to its structural analog, GC376, which also shows low cytotoxicity in the same cell line[2][3]. Nirmatrelvir, a key component of the antiviral drug Paxlovid, similarly demonstrates a high CC50 value, indicating a wide therapeutic window[4][5].
Experimental Protocols
The cytotoxicity data presented above is primarily generated using the MTT assay, a colorimetric method for assessing cell metabolic activity. A reduction in metabolic activity is indicative of cell death or a loss of cell proliferation.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of a compound that results in a 50% reduction in cell viability (CC50).
Materials:
-
Cell line (e.g., Vero E6, HeLa-ACE2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compound to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for a period that is relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process for its evaluation, the following diagrams have been generated using Graphviz.
Caption: SARS-CoV-2 Mpro Inhibition Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Coronastat and its Analogues: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic profiles of Coronastat (also known as NK01-63) and its related analogues, potent inhibitors of the SARS-CoV-2 3CL protease (Mpro). The data presented is compiled from preclinical studies to facilitate objective evaluation and inform future research and development.
Introduction
This compound and its analogues are peptidomimetic inhibitors that target the main protease (Mpro) of SARS-CoV-2, an enzyme essential for viral replication[1][2][3]. By inhibiting this protease, these compounds block the cleavage of viral polyproteins, thereby halting the viral life cycle[1][4]. This guide focuses on the comparative in vitro and in vivo properties of this compound and its precursor, GC376, along with other analogues.
Pharmacodynamic Comparison
The primary pharmacodynamic measure for these compounds is their ability to inhibit the SARS-CoV-2 3CL protease and to block viral replication in cell-based assays.
| Compound | Target | IC50 (µM) | Cell Line | EC50 (µM) | EC90 (nM) | Cytotoxicity (CC50 in µM) | Reference |
| This compound (NK01-63) | SARS-CoV-2 Mpro | - | Huh-7ACE2 | 0.006 | - | >250 | [5] |
| SARS-CoV-2 Mpro | - | Caco-2 | - | 81 | >250 | [5] | |
| SARS-CoV-2 Mpro | - | Huh-7 | 0.146 | - | >250 | [5] | |
| GC376 | SARS-CoV-2 Mpro | 0.03 | - | - | - | >100 | [6][7] |
| SARS-CoV-2 Mpro | 0.17 | - | - | - | >100 | [8] | |
| SARS-CoV-2 | - | Vero E6 | 3.37 | - | >100 | [6] | |
| SARS-CoV-2 | - | Vero E6 | 0.643 | - | >250 | [9] | |
| SARS-CoV-2 | - | Huh-7ACE2 | 0.051 | - | >250 | [5] | |
| EB46 | SARS-CoV-2 Mpro | - | Huh-7ACE2 | 0.014 | - | >250 | [5] |
| SARS-CoV-2 Mpro | - | Caco-2 | - | 53 | >250 | [5] | |
| EB54 | SARS-CoV-2 Mpro | - | Huh-7ACE2 | 0.005 | - | >250 | [5] |
| SARS-CoV-2 Mpro | - | Caco-2 | - | 190 | >250 | [5] | |
| Calpain Inhibitor II | SARS-CoV-2 Mpro | 0.97 | - | - | - | - | [6] |
| Calpain Inhibitor XII | SARS-CoV-2 Mpro | 0.45 | - | - | - | - | [6] |
Pharmacokinetic Comparison
Pharmacokinetic parameters are crucial for determining the potential in vivo efficacy of a drug candidate. The following table summarizes key pharmacokinetic data for this compound and GC376 in mice.
| Compound | Dose (mg/kg) | Administration | Cmax (µM) | Tmax (h) | Half-life (h) | Animal Model | Reference |
| This compound (NK01-63) | 20 | Intraperitoneal (IP) | 39 (Plasma) | - | - | C57BL/6 Mouse | [5] |
| 20 | Intraperitoneal (IP) | 15 (Lung) | - | - | C57BL/6 Mouse | [5] | |
| 20 | Oral (PO) | 1.9 (Plasma) | - | - | C57BL/6 Mouse | [5] | |
| 20 | Oral (PO) | 1 (Lung) | - | - | C57BL/6 Mouse | [5] | |
| GC376 | - | - | - | - | - | BALB/c Mouse | [9][10] |
Note: Specific Cmax, Tmax, and half-life values for GC376 were not detailed in the provided search results, but studies indicated its pharmacokinetic properties are generally less favorable than its analogue GS441524.[9][10]
Experimental Protocols
SARS-CoV-2 3CL Protease (Mpro) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SARS-CoV-2 Mpro.
Methodology:
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the SARS-CoV-2 3CL protease solution to the wells and pre-incubate with the compounds (e.g., for 60 minutes at 37°C).[12]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the protease separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.[8]
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, half-life, etc.) of a compound in an animal model.
Methodology:
-
Animals:
-
Compound Administration:
-
Administer the compound via the desired route, such as intraperitoneal (IP) injection or oral (PO) gavage, at a specific dose (e.g., 20 mg/kg).[5]
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
If tissue distribution is being assessed, collect relevant organs (e.g., lungs) at the same time points.
-
-
Sample Analysis:
-
Extract the compound from the plasma and tissue homogenates.
-
Quantify the concentration of the compound using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use pharmacokinetic modeling software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Half-life of the compound.
-
AUC: Area under the concentration-time curve.
-
-
Visualizations
SARS-CoV-2 Replication Cycle and Inhibition by this compound Analogues
Caption: Inhibition of SARS-CoV-2 replication by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 5. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Clarification on "Coronastat" and General Laboratory Waste Disposal Procedures
Initial research indicates that "Coronastat" is not a chemical or disinfectant but rather a brand name for an ionized field separator used in mineral processing, developed by OreKinetics. [1][2] Therefore, there are no specific chemical disposal procedures for a product named "this compound."
However, understanding the critical need for proper waste management in laboratory settings, this guide provides essential safety and logistical information for the disposal of common laboratory waste streams, tailored for researchers, scientists, and drug development professionals.
General Laboratory Waste Disposal Protocols
Proper segregation and disposal of laboratory waste are crucial to ensure personnel safety and environmental compliance.[3] Wastes must be correctly identified, segregated, and disposed of according to their nature (chemical, biological, radioactive).[3][4]
Chemical Waste
The improper disposal of chemical waste is illegal and can have severe consequences.[5]
Experimental Protocol for Neutralization of Acids:
-
Slowly stir the acid into a large volume of an ice-water mixture to dilute it to approximately 5% by volume.[5]
-
Prepare a base solution of either sodium carbonate (soda ash) or sodium hydroxide. The concentration of the base should be between 5% and 10% for neutralizing nitric and perchloric acids. A one-molar solution is roughly 4% (4 grams per 100 ml).[5]
-
Slowly add the diluted acid to the base solution while stirring until the pH is between 5 and 10.[5]
-
Pour the neutralized solution down the drain with copious amounts of water.[5]
Note: Disposal of hazardous chemicals directly into sinks or drains is strictly prohibited.[6]
Biological Waste
Biological waste, including cultures, tissues, and contaminated materials, must be decontaminated before disposal.[4]
Experimental Protocol for Chemical Decontamination of Liquid Biohazardous Waste:
-
Collect liquid biohazardous waste in a leak-proof container that is clearly labeled with the biohazard symbol.[7]
-
Add a fresh bleach solution to the waste to achieve a final concentration of 10% by volume.[6][7] Note that bleach solutions that have been open for more than 30 days should not be used.[7]
-
Allow a minimum contact time of 30 minutes for effective decontamination.[6][7]
-
After decontamination, the liquid can be safely discharged into the sanitary sewer system, followed by a large amount of water.[6][7]
Experimental Protocol for Thermal Sterilization (Autoclaving) of Solid Biohazardous Waste:
-
Place the solid biohazardous waste in a plastic autoclave bag.[7]
-
Apply a strip of autoclave indicator tape to the bag.[7]
-
Process the waste in an autoclave. The parameters will vary depending on the load size and composition, but a longer exposure time may be necessary for larger or more complex waste.[7]
-
Once the autoclave cycle is complete and sterilization is confirmed by the indicator tape, the waste can be placed in an opaque or black trash bag.[7]
-
Before final disposal in the general laboratory trash, ensure any biohazard symbols are defaced.[7]
Sharps Waste
Sharps, such as needles, scalpels, and broken glass, must be disposed of in puncture-resistant containers to prevent injuries.[4][6] These containers should be sealed and managed according to safety regulations.[4]
Quantitative Data for Laboratory Waste Management
| Waste Type | Recommended Container | Treatment Method | Final Disposal | Key Parameters |
| Liquid Chemical | Sturdy, leak-proof, chemically compatible container | Neutralization, or as per specific chemical SDS | Designated hazardous waste stream | pH between 5 and 10 for neutralized acids.[5] |
| Liquid Biohazard | Leak-proof container with biohazard label | Chemical disinfection or thermal sterilization | Sanitary sewer (after chemical treatment)[6][7] | 10% final bleach concentration with 30-minute contact time.[6][7] |
| Solid Biohazard | Autoclave bag with biohazard label | Thermal sterilization (autoclaving) | General laboratory trash (after autoclaving) | Autoclave indicator tape must confirm sterilization.[7] |
| Sharps | Puncture-resistant, sealable sharps container | Autoclaving or incineration | Designated sharps waste stream | Container should be sealed when 3/4 full. |
Laboratory Waste Disposal Workflow
Caption: Workflow for the segregation, treatment, and disposal of common laboratory waste streams.
References
- 1. orekinetics.com.au [orekinetics.com.au]
- 2. orekinetics.com.au [orekinetics.com.au]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 7. safety.rice.edu [safety.rice.edu]
Essential Safety and Logistical Information for Handling "Coronastat"
Disclaimer: A specific Safety Data Sheet (SDS) for a chemical substance named "Coronastat" could not be located. The following guidance is based on the assumption that "this compound" is a potent, hazardous chemical compound, potentially with properties similar to cytostatic agents, which are known to be carcinogenic, mutagenic, and/or reprotoxic. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical before handling it. The procedures outlined below are general best practices for handling highly potent or hazardous substances in a laboratory setting.
The safe handling of potent compounds like "this compound" is paramount to ensure the safety of laboratory personnel and the environment. A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Hierarchy of Controls
Before any work with potent compounds begins, a thorough risk assessment should be conducted.[1] The hierarchy of controls, from most to least effective, should be implemented:
-
Elimination/Substitution: The most effective control is to eliminate the hazardous substance or substitute it with a less hazardous one.
-
Engineering Controls: These are physical changes to the workplace that isolate workers from the hazard. Examples include using fume hoods, glove boxes, or other containment devices.
-
Administrative Controls: These are changes in work policies or procedures to reduce exposure. Examples include standard operating procedures (SOPs), training, and designated work areas.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[1][2] For potent compounds, the following PPE is generally recommended:
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved respirator is crucial. For potent powders, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. For volatile compounds, a respirator with appropriate chemical cartridges should be used. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards should be worn at all times. A full-face shield should be used in addition to goggles when there is a significant risk of splashes or aerosol generation.[3] |
| Skin and Body Protection | A disposable, solid-front, back-tying gown made of a low-permeability fabric (e.g., coated polypropylene) is recommended. All closures should be in the back. Cuffs should be tucked into gloves. For highly hazardous materials, a full-body protective suit may be necessary.[4] |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is standard practice. The outer glove should have a long cuff that covers the cuff of the lab coat. Gloves should be changed immediately if contaminated or every 30-60 minutes during continuous use. |
| Shoe Covers | Disposable shoe covers should be worn in designated areas and removed when exiting. |
Operational Plan for Safe Handling
A detailed Standard Operating Procedure (SOP) should be developed and strictly followed.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that engineering controls (e.g., fume hood, glove box) are functioning correctly.
-
Prepare all necessary equipment and reagents before bringing the potent compound into the work area.
-
Designate a specific area for handling the potent compound and clearly label it.
2. Handling:
-
All manipulations of the potent compound should be performed within a certified chemical fume hood or other appropriate containment device.
-
Use disposable labware whenever possible to minimize cleaning and potential for contamination.
-
Employ wet chemistry techniques to reduce the generation of aerosols and dust.
-
Transport potent compounds in sealed, shatter-proof secondary containers.
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use with an appropriate inactivating agent.
-
Remove PPE in a designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling potent compounds is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: All disposable items, including PPE (gloves, gowns, shoe covers), labware (pipette tips, tubes), and contaminated cleaning materials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Liquid waste containing the potent compound should be collected in a designated, sealed, and shatter-proof hazardous waste container.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container.
-
All hazardous waste containers must be clearly labeled with the contents and hazard warnings and disposed of through the institution's hazardous waste management program.
Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
